Product packaging for Lithium tetrahydroborate(Cat. No.:)

Lithium tetrahydroborate

Cat. No.: B8804741
M. Wt: 21.8 g/mol
InChI Key: UUKMSDRCXNLYOO-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Science

The importance of lithium tetrahydroborate in modern chemistry stems from its versatile reactivity and unique properties, which make it a valuable tool in organic synthesis and a focal point in the search for new energy storage solutions. wikipedia.orgereztech.com

As a reducing agent, this compound is stronger than the more common sodium borohydride (B1222165) but generally less reactive than lithium aluminium hydride. wikipedia.orgborates.today This intermediate reactivity allows for the selective reduction of certain functional groups. For instance, it is widely used to reduce esters and lactones to their corresponding alcohols. harvard.edu It can also reduce aldehydes, ketones, epoxides, and primary amides. wikipedia.orgharvard.edu The enhanced reactivity compared to sodium borohydride is often attributed to the lithium cation (Li⁺), which can coordinate to the substrate (like a carbonyl group), polarizing it and making it more susceptible to hydride attack. borates.todayharvard.edu Unlike lithium aluminium hydride, it does not typically reduce functional groups such as nitro groups, carboxylic acids, or tertiary amides, granting it a useful degree of selectivity in complex syntheses. wikipedia.orgharvard.edu

Beyond organic synthesis, this compound is a leading candidate material for solid-state hydrogen storage, a key challenge in developing a hydrogen-based economy. rsc.orgmdpi.com It possesses one of the highest hydrogen densities of any known material, with a theoretical gravimetric capacity of 18.5% and a volumetric capacity of 121 kg H₂ m⁻³. rsc.orgdntb.gov.ua However, its practical application is hindered by its high thermal stability, requiring temperatures above 400°C for significant hydrogen release, and slow reaction kinetics. rsc.orgmdpi.com Consequently, a major area of contemporary research is focused on overcoming these limitations through strategies like catalyst doping, nanostructuring, and creating reactive composites to lower the dehydrogenation temperature and improve cycling reversibility. mdpi.comchemicalbook.comnih.gov

PropertyValue
Chemical FormulaLiBH₄ wikipedia.org
Molar Mass21.784 g/mol wikipedia.org
AppearanceWhite solid wikipedia.org
Density0.666 g/cm³ wikipedia.org
Melting Point268 °C (514 °F; 541 K) wikipedia.org
Boiling PointDecomposes at 380 °C (716 °F; 653 K) wikipedia.orgchemicalbook.com
Crystal Structure (ambient)Orthorhombic (Pnma) wikipedia.orgaps.org
Hydrogen Capacity (theoretical)18.5 wt% rsc.orgmdpi.com

Scope of Academic Inquiry Related to this compound

The academic investigation into this compound is broad, spanning fundamental properties, reaction mechanisms, and the development of advanced materials.

Synthesis and Structural Characterization: Research continues into efficient and scalable synthesis routes. A common laboratory and industrial preparation involves the metathesis reaction between a lithium halide (like lithium bromide or lithium chloride) and sodium borohydride, often using ball-milling or ethereal solvents. borates.todaychemicalbook.com Detailed structural analysis is a cornerstone of LiBH₄ research. At ambient conditions, it has an orthorhombic crystal structure. aps.orgresearchgate.net Upon heating to around 116°C, it undergoes a phase transition to a high-temperature hexagonal structure, which is associated with a significant increase in lithium-ion conductivity. aps.orgresearchgate.net These structures and transitions are studied using advanced techniques like synchrotron X-ray powder diffraction (PXD) and solid-state nuclear magnetic resonance (NMR). researchgate.netresearchgate.net

Reaction Mechanisms and Kinetics: A significant body of research is dedicated to understanding the complex mechanisms of its reactions. In the context of hydrogen storage, studies focus on the multi-step thermal decomposition pathway. chemicalbook.comucsb.edu This process involves the formation of stable intermediates, such as the dodecaborate (B577226) species (Li₂B₁₂H₁₂), which is a critical bottleneck for reversible hydrogen storage. mdpi.comnih.govmdpi.com First-principles calculations based on density functional theory are frequently employed to model the energetics and atomistic pathways of decomposition and hydrogen release. aps.orgucsb.edu Kinetic studies also examine its reduction reactions in organic synthesis, analyzing how solvent and temperature influence reaction rates and selectivity. harvard.educlockss.org

Materials Science and Energy Applications: The discovery of fast Li⁺ ion mobility in LiBH₄, particularly in its high-temperature phase, has opened a new avenue of research into its use as a solid-state electrolyte for all-solid-state lithium-ion batteries. bohrium.comnih.govfrontiersin.org Academic inquiry in this area focuses on stabilizing the highly conductive hexagonal phase at lower temperatures. frontiersin.org Strategies include nanoconfinement (infiltrating LiBH₄ into porous scaffolds), forming composites, and doping with other ions or compounds like lithium halides. bohrium.comnih.govfrontiersin.org These modifications aim to create materials with high ionic conductivity at room temperature, which is a critical requirement for practical battery applications. nih.gov The development of nanostructured LiBH₄, such as nanoparticles and nanorods, is also being explored to enhance its properties for both hydrogen storage and battery applications by increasing surface area and reducing diffusion lengths. nanorh.comscilit.comimist.ma

ReagentChemical FormulaRelative ReactivityTypical Functional Groups Reduced
Sodium BorohydrideNaBH₄MildAldehydes, Ketones wikipedia.org
This compound LiBH₄ Moderate Aldehydes, Ketones, Esters, Lactones, Epoxides wikipedia.orgharvard.edu
Lithium Aluminium HydrideLiAlH₄StrongAldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles wikipedia.orgharvard.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula BH4Li B8804741 Lithium tetrahydroborate

Properties

Molecular Formula

BH4Li

Molecular Weight

21.8 g/mol

IUPAC Name

lithium;boranuide

InChI

InChI=1S/BH4.Li/h1H4;/q-1;+1

InChI Key

UUKMSDRCXNLYOO-UHFFFAOYSA-N

Canonical SMILES

[Li+].[BH4-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Lithium Tetrahydroborate

Direct Synthesis Routes for LiBH₄

Direct synthesis methods involve the formation of lithium tetrahydroborate from the direct reaction of a lithium source with a boron source. These routes are fundamental in the preparation of LiBH₄ and include mechanisms based on metal hydrides and organometallic compounds.

Hydride-Based Synthesis Mechanisms (e.g., LiH with Diborane (B8814927) or Methyl Borate)

One of the primary direct synthesis methods involves the reaction of lithium hydride (LiH) with a boron-containing compound.

Reaction with Diborane (B₂H₆): The reaction between lithium hydride and diborane is a well-established method for producing this compound. nih.gov This reaction can be conducted in a solvent medium, typically an ether such as diethyl ether. nih.gov In this solvent-assisted approach, finely divided LiH reacts quantitatively with diborane. nih.gov The LiBH₄ formed is soluble in the ether, which allows for its separation from the excess, insoluble LiH by filtration. nih.govmdpi.com Subsequent evaporation of the solvent leads to the precipitation of a crystalline etherate, LiBH₄·O(C₂H₅)₂, which upon heating under vacuum yields the pure, ether-free LiBH₄. nih.govmdpi.com

A solvent-free, or "dry," synthesis is also possible. This gas-solid reaction involves heating lithium hydride in a diborane atmosphere at temperatures around 120 °C, which has been shown to successfully produce LiBH₄. mdpi.commdpi.com Higher temperatures, up to 185 °C, have been reported to achieve yields of 72 wt.%. researchgate.net

Reaction with Methyl Borate (B1201080) (B(OCH₃)₃): this compound can also be synthesized by the reaction of lithium hydride with methyl borate. rsc.org However, this method has been reported as less satisfactory compared to the analogous reaction using sodium hydride, with maximum yields reaching around 70%. scispace.com A significant challenge in this process is the "caking" of the reaction mixture, which impedes efficient stirring. scispace.com Furthermore, the extraction of the LiBH₄ product from the crude mixture presents difficulties, often requiring prolonged contact times with solvents like ether to achieve partial recovery. scispace.com Despite these challenges, the purity of the final product can be high, around 95%. rsc.orgscispace.com

The reaction proceeds as follows: 4LiH + B(OCH₃)₃ → LiBH₄ + 3LiOCH₃ rsc.org

Table 1: Comparison of Hydride-Based Direct Synthesis Routes

Boron Precursor Reaction Conditions Solvent Advantages Disadvantages Yield Purity Citation
Diborane (B₂H₆) Varies (e.g., RT to 50°C) Diethyl Ether Quantitative reaction, easy separation of product. Requires handling of toxic/pyrophoric diborane gas. High High (after purification) nih.govmdpi.com
Diborane (B₂H₆) 120-185°C None (Solvent-free) Avoids solvent use and removal. Requires elevated temperatures and gas handling. ~72% Not specified mdpi.comresearchgate.net
Methyl Borate (B(OCH₃)₃) Not specified Not specified Uses a liquid boron source. Caking of reaction mixture, difficult product extraction. ~70% ~95% rsc.orgscispace.com

Organolithium-Mediated Approaches (e.g., Alkyl Lithium with Hydrogen and Trisubstituted Borane)

An alternative direct synthesis route involves the use of organolithium reagents. A foundational study by Schlesinger and Brown demonstrated the synthesis of LiBH₄ from the reaction of ethyllithium (B1215237) (LiC₂H₅) with diborane (B₂H₆). mdpi.comrsc.orgscispace.com This approach was explored due to the relatively simple preparation of the ethyllithium starting material. mdpi.com The reaction results in the formation of solid this compound along with several ethyl derivatives of diborane. mdpi.com Other organolithium compounds can also react with borane (B79455) donors to form lithium organotrihydroborates. filinchuk.com

Indirect Synthesis and Metathesis Reactions

Indirect methods, particularly those involving metathesis or double displacement reactions, are common for preparing LiBH₄, often starting from the more commercially available sodium tetrahydroborate (NaBH₄).

Cation Exchange Mechanisms (e.g., NaBH₄ with LiCl or LiBr)

The most practical and widely used indirect synthesis of this compound is the cation exchange reaction between an alkali metal borohydride (B1222165), typically NaBH₄, and a lithium halide. researchgate.netscispace.com The choice of lithium halide and solvent is critical for the reaction's success.

Reaction with Lithium Chloride (LiCl): The reaction between NaBH₄ and LiCl is a common metathesis route. scispace.comresearchgate.net The reaction is often carried out in a solvent where LiBH₄ is soluble, but the resulting sodium chloride (NaCl) is not, facilitating its removal by filtration. hereon.de Solvents like isopropylamine (B41738) and tetrahydrofuran (B95107) (THF) are effective. nih.govresearchgate.nethereon.de For instance, in isopropylamine, where both NaBH₄ and LiCl show some solubility, the reaction proceeds smoothly to precipitate NaCl, yielding a clear solution of LiBH₄. hereon.de In THF, the reaction can be sluggish, but high-intensity mixing can improve the reaction rate and yield significantly, even making the use of attrition media like glass beads unnecessary for larger-scale preparations. acs.orgacs.org

Reaction with Lithium Bromide (LiBr): The metathesis reaction can also be performed using lithium bromide (LiBr) and NaBH₄. scispace.commdpi.comnih.gov This combination is particularly effective in diethyl ether. hereon.de While NaBH₄ and LiCl are essentially insoluble in ether, LiBr has appreciable solubility, which facilitates the reaction. hereon.de The resulting sodium bromide (NaBr) precipitates from the solution, allowing for the isolation of an ether solution of LiBH₄. hereon.de This method can also be performed solvent-free using high-energy ball milling, where the mechanical energy drives the solid-state reaction to completion. mdpi.comnih.gov

The general metathesis reaction is: NaBH₄ + LiX → LiBH₄ + NaX (where X = Cl, Br) scispace.com

Solvent-Assisted Preparations and Purification Techniques

Solvents play a crucial role in the synthesis and purification of LiBH₄, primarily in metathesis reactions. hereon.de The ideal solvent should dissolve the lithium salt reactant (LiCl or LiBr) and the LiBH₄ product, while minimizing the solubility of the sodium halide byproduct (NaCl or NaBr). hereon.de This differential solubility is the basis for the purification by filtration. hereon.de

Commonly used solvents include:

Diethyl Ether (EE): Highly effective for the NaBH₄/LiBr reaction due to the good solubility of LiBr and LiBH₄, and the insolubility of NaBr. hereon.de The resulting LiBH₄ etherate is readily processed to yield unsolvated LiBH₄ at 100°C under atmospheric pressure. hereon.de

Tetrahydrofuran (THF): A common solvent for the NaBH₄/LiCl reaction, often requiring reflux and vigorous stirring for high yields. acs.orgacs.org

Isopropylamine (IPA): A favorable solvent where both NaBH₄ and LiCl are soluble, leading to a homogeneous reaction and precipitation of NaCl. nih.govresearchgate.nethereon.de

Purification involves filtering the reaction mixture to remove the precipitated sodium halide. hereon.de The clear filtrate, a solution of LiBH₄, is then processed to remove the solvent. hereon.de This is often done by distillation or heating under vacuum. hereon.de Depending on the solvent, LiBH₄ can form stable solvates (e.g., with ether or THF) that require specific temperature and pressure conditions to be removed, yielding the pure, unsolvated product. hereon.de

Table 2: Overview of Indirect Metathesis Synthesis

Lithium Halide Borohydride Source Solvent Key Feature Byproduct Citation
LiCl NaBH₄ Isopropylamine Homogeneous reaction, NaCl precipitates. NaCl researchgate.nethereon.de
LiCl NaBH₄ / KBH₄ Tetrahydrofuran (THF) Requires vigorous mixing for high yield. NaCl / KCl acs.orgacs.org
LiBr NaBH₄ Diethyl Ether Good solubility of LiBr facilitates reaction. NaBr scispace.comhereon.de
LiBr NaBH₄ None (Ball Milling) Solvent-free solid-state reaction. NaBr mdpi.comnih.gov

Advanced Synthetic Techniques for Tailored this compound

Beyond traditional wet chemistry, advanced synthetic techniques have been developed to produce LiBH₄, often with tailored properties such as controlled particle size or enhanced reactivity. These methods are particularly relevant for applications like hydrogen storage.

Mechanochemical Synthesis (Ball Milling): High-energy ball milling is a versatile, solvent-free technique used for synthesizing LiBH₄. filinchuk.com This mechanochemical process can drive solid-state reactions that would otherwise require high temperatures or solvents. mdpi.comhereon.de It has been successfully applied to several synthesis routes, including:

The metathesis reaction between NaBH₄ and LiBr. mdpi.comnih.gov

The direct reaction of LiH with boron (B) under a hydrogen atmosphere.

The reaction of LiH with diborane (B₂H₆). filinchuk.com

The reduction of lithium metaborate (B1245444) (LiBO₂) with materials like Mg-Al waste under a hydrogen atmosphere, achieving conversion efficiencies over 99.5%. mdpi.comresearchgate.net

Ball milling is advantageous as it can produce nanostructured materials, is often rapid, and avoids the complex workup associated with solvent-based methods. scispace.com

Nanoconfinement: Nanoconfinement is a technique used to tailor the properties of LiBH₄ by infiltrating it into porous host materials or scaffolds. frontiersin.org While primarily a method for modifying existing LiBH₄ rather than a de novo synthesis, it is a critical technique for creating tailored materials. Hosts like mesoporous silica (B1680970) (SBA-15), carbon materials, or metal-organic frameworks (MOFs) are used. rsc.orgmdpi.com The LiBH₄ is typically introduced into the pores via melt infiltration under hydrogen pressure or by solution impregnation followed by solvent removal. frontiersin.org This approach creates LiBH₄ with a high surface area and can alter its thermodynamic and kinetic properties, which is particularly useful for applications in solid-state electrolytes and hydrogen storage. frontiersin.org The interaction with the scaffold's surface can significantly impact the material's behavior. mdpi.comnih.gov

Mechanochemical Synthesis (Ball Milling) for Nanomaterials

Mechanochemical synthesis, particularly through high-energy ball milling, has emerged as a prominent and eco-friendly method for producing nanomaterials. mdpi.com This technique utilizes mechanical force, such as compression and friction, to induce chemical reactions, often in the absence of solvents. mdpi.comnih.gov For the synthesis of this compound, ball milling offers a simple, rapid, and scalable approach. imist.mapatsnap.comimist.ma

The process typically involves the milling of precursor materials in a controlled environment. nih.gov For instance, LiBH₄ can be synthesized by milling lithium hydride (LiH) and boron trifluoride etherate or by the metathesis reaction of sodium borohydride (NaBH₄) and lithium chloride (LiCl). nih.govrsc.org This solvent-free approach not only simplifies the process but also allows for the in situ generation of highly reactive LiBH₄ from readily available starting materials. nih.govrsc.org

Research has demonstrated the effectiveness of ball milling in producing LiBH₄ with high conversion yields. One study reported a conversion efficiency of over 99.5% by milling lithium borate (LiBO₂) with Mg-Al waste under a hydrogen atmosphere. imist.maresearchgate.net The milling process can be performed at room temperature, further contributing to its low energy consumption and cost-effectiveness. patsnap.com The resulting nanoparticles exhibit a large surface area and numerous surface defects, which can enhance their reactivity. mdpi.com

Table 1: Mechanochemical Synthesis of LiBH₄
Starting MaterialsMilling ConditionsKey FindingsConversion YieldReference
LiBO₂, Mg-Al waste1-36 hours, 25-40°C, 70 bar H₂Successful synthesis at room temperature.>99.5% imist.maresearchgate.net
NaBH₄, LiClRoom temperature, solid-phaseSimple process, controllable reaction.High nih.govpatsnap.com
LiH, B₂H₆120°C, solvent-freePossible to synthesize without solvents.- mdpi.com

Nanoconfinement Strategies for Modified Synthesis

Nanoconfinement represents a strategic approach to modify the properties of this compound by infiltrating it into porous host materials. mdpi.comfrontiersin.org This technique can significantly enhance the material's performance, particularly for applications like hydrogen storage and solid-state electrolytes. frontiersin.orgnih.gov The confinement of LiBH₄ within the nanoscale pores of a matrix can alter its thermodynamic and kinetic properties. mdpi.com

Various porous materials have been investigated as hosts, including mesoporous silica (like SBA-15 and MCM-41), carbon aerogels, and activated carbon nanofibers. nih.govbohrium.comresearchgate.net The most common method for nanoconfinement is melt infiltration, where LiBH₄ is heated above its melting point and infused into the porous structure of the host material. frontiersin.orgnih.govacs.org This process can be conducted under a hydrogen pressure to prevent the decomposition of LiBH₄ and potential reactions with the host material, such as the formation of lithium silicates when using silica-based scaffolds. acs.org

The benefits of nanoconfinement are multifaceted. It can lead to a reduction in the decomposition temperature of LiBH₄ and an increase in its ionic conductivity. nih.govbohrium.com For example, LiBH₄ confined in activated carbon nanofibers showed a significant reduction in its dehydrogenation temperature. bohrium.com Furthermore, nanoconfinement can help stabilize different crystalline phases of LiBH₄, which can be beneficial for its application as a solid-state electrolyte. frontiersin.orgnih.gov

Table 2: Nanoconfinement of LiBH₄
Host MaterialInfiltration MethodKey EffectsReference
Mesoporous Silica (SBA-15)Melt infiltration under H₂ pressureSuppresses side reactions, maintains pore order. researchgate.netacs.org
Activated Carbon Nanofiber (ACNF)Soaking in LiBH₄ solutionLowers dehydrogenation temperature. bohrium.com
Mesoporous Silica (MCM-41)-Enhances Li⁺ conductivity in LiBH₄-LiNH₂ composites. nih.gov
Porous Al ScaffoldMelt infiltrationFaster H₂ desorption kinetics. researchgate.net

Electrosynthesis Approaches for LiBH₄

Electrosynthesis presents another avenue for the production of this compound. imist.maimist.mafao.org This method involves the use of electrochemical processes to synthesize the compound. While less commonly detailed in readily available literature compared to mechanochemical and nanoconfinement strategies, it is recognized as a viable synthesis route. imist.mafao.org

One approach to electrosynthesis involves the creation of a porous scaffold material, such as aluminum, through an electrochemical deposition process. researchgate.net Polystyrene spheres can be used as a template on an electrode, and an imidazolium-based ionic liquid mixed with aluminum chloride can serve as the electrolyte for the electrodeposition of aluminum. researchgate.net After the scaffold is formed, the template is removed, and LiBH₄ is then melt-infiltrated into the porous structure. researchgate.net While this specific example focuses on creating a composite material, the underlying electrochemical principles could be adapted for direct LiBH₄ synthesis.

The primary advantage of electrosynthesis lies in its potential for precise control over the morphology and properties of the resulting material. The highly ordered porous structures that can be created offer a high surface area for interaction, which can lead to improved performance, such as faster hydrogen desorption kinetics in the case of LiBH₄-infiltrated scaffolds. researchgate.net

Impregnation Methods Utilizing Catalysts

Impregnation is a widely used technique for the preparation of supported catalysts and for modifying the properties of materials like this compound. imist.maimist.mabeilstein-journals.org This method involves the introduction of a solution containing a precursor onto a support material. beilstein-journals.org For LiBH₄, impregnation can be used to introduce catalysts that enhance its properties or to load LiBH₄ onto a catalytic support. imist.manih.gov

There are different types of impregnation, including wet impregnation and incipient wetness impregnation. beilstein-journals.org In wet impregnation, the support is soaked in an excess of the precursor solution. beilstein-journals.org Incipient wetness impregnation, on the other hand, uses a volume of solution that is just enough to fill the pores of the support, leading to a more uniform distribution of the precursor. beilstein-journals.orgnih.gov After impregnation, the solvent is typically removed by drying, and a subsequent reduction step may be necessary to form the active catalyst. beilstein-journals.org

In the context of LiBH₄, catalysts such as nickel and cobalt ferrites supported on graphene have been prepared via incipient wetness impregnation. nih.gov LiBH₄ is then introduced to these catalyzed supports through melt infiltration. nih.gov Another approach involves the use of a simple ultrasonic-assisted wet impregnation to synthesize composites of single-walled carbon nanotubes and LiBH₄. rsc.org The use of catalysts can significantly improve the kinetic behavior of LiBH₄. nih.gov For instance, the impregnation of LiBH₄ into a nickel foam scaffold has been shown to be effective, although it can lead to the formation of nickel boride. imist.ma

Table 3: Impregnation Methods for LiBH₄
MethodSupport/CatalystPrecursorsKey FindingsReference
Incipient Wetness ImpregnationGrapheneFe(NO₃)₃·9H₂O, Ni(NO₃)₂·6H₂OEnhanced kinetic behavior of LiBH₄. nih.gov
Wet Impregnation (Ultrasonic-assisted)Single-walled Carbon NanotubesLiBH₄ in diethyl etherSynthesis of air-stable composites. rsc.org
Melt ImpregnationNickel FoamLiBH₄Bulk morphology remains stable after heating. imist.ma
ImpregnationLiCoO₂H₂PtCl₆Simple process for preparing catalysts. ntu.edu.tw

Purity and Scalability Considerations in this compound Synthesis

The purity and scalability of synthesis methods are critical factors for the practical application of this compound. imist.ma While laboratory-scale synthesis can achieve high purity, scaling up production for industrial use presents significant challenges. patsnap.commdpi.com

Traditional industrial production of LiBH₄ often involves the metathetical reaction between lithium chloride or lithium bromide and sodium borohydride in an ether or amine solvent. chemicalbook.com This process, often combined with ball milling, can achieve yields of up to 90% and a purity of around 94%. chemicalbook.com However, the use of solvents can complicate the process and increase costs.

Mechanochemical synthesis offers a promising route for scalable and cost-effective production. patsnap.com By eliminating the need for solvents and operating at or near room temperature, ball milling can shorten production times and reduce costs, making large-scale industrial production more feasible. patsnap.com For example, a method involving the room-temperature solid-phase ball milling of lithium chloride and sodium borohydride is highlighted as having a simple process, mild reaction conditions, low energy consumption, and high yield. patsnap.com

The purity of the final product is crucial. Some synthesis methods can result in low purity levels, which may require further purification steps. imist.ma For instance, some chemical treatment methods can produce LiBH₄ in a solution form with low purity, and the products can be difficult to separate. imist.ma The presence of moisture can also lead to decomposition and the release of hydrogen gas, making handling and storage critical. ereztech.com Therefore, synthesis methods that directly produce high-purity LiBH₄ are highly desirable for both research and industrial applications.

Crystallography and Structural Dynamics of Lithium Tetrahydroborate

Polymorphism and Phase Transitions in LiBH₄

Lithium tetrahydroborate exhibits a rich polymorphism, transitioning between several crystal structures under varying temperature and pressure conditions. rsc.orgrsc.org These structural changes are fundamental to its physical and chemical characteristics.

Orthorhombic Phase (Pnma) Characterization

At ambient temperature and pressure, LiBH₄ adopts an orthorhombic crystal structure belonging to the Pnma space group. researchgate.netaps.orgmdpi.com In this phase, the lithium (Li⁺) and borohydride (B1222165) ([BH₄]⁻) ions form a well-defined three-dimensional lattice. materialsproject.orgmaterialsproject.org The tetrahedral [BH₄]⁻ anions are arranged in a way that leads to a distorted coordination environment. researchgate.netaps.org Specifically, the B–H bond lengths and H–B–H bond angles deviate from ideal tetrahedral geometry. researchgate.netnist.gov The Li⁺ ion is coordinated to multiple hydrogen atoms from the surrounding [BH₄]⁻ anions. materialsproject.orgmaterialsproject.org

Table 1: Crystallographic Data for Orthorhombic LiBH₄ (Pnma)

Parameter Value Reference
Space Group Pnma researchgate.netmaterialsproject.orgmaterialsproject.org
a (Å) 7.17858(4) researchgate.net
b (Å) 4.43686(2) researchgate.net
c (Å) 6.80321(4) researchgate.net
Li-H Bond Distances (Å) 1.94 - 2.23 materialsproject.orgmaterialsproject.org
B-H Bond Length (Å) ~1.22 materialsproject.orgmaterialsproject.org
H-B-H Bond Angles (°) 107.2(3) - 109.8(3) nist.gov

Hexagonal Phase (P6₃mc) Characterization

Upon heating, LiBH₄ undergoes a first-order phase transition to a high-temperature hexagonal structure. researchgate.netepj-conferences.org This transition, which occurs at approximately 381 K (108 °C), is associated with a significant increase in ionic conductivity. researchgate.netunit.no The hexagonal phase is characterized by the space group P6₃mc. researchgate.netaps.orgmdpi.comacs.org In this structure, the [BH₄]⁻ anions exhibit significant rotational disorder, a key feature distinguishing it from the more ordered orthorhombic phase. researchgate.netnist.gov This disorder contributes to the higher mobility of both Li⁺ ions and the [BH₄]⁻ anions. researchgate.net Some studies suggest that the correct space group for the high-temperature phase might be P6₃/mmc due to the high degree of disorder and partial occupancy of atomic sites. nih.gov

Table 2: Crystallographic Data for Hexagonal LiBH₄ (P6₃mc)

Parameter Value (at 408 K) Reference
Space Group P6₃mc researchgate.netacs.org
a (Å) 4.27631(5) researchgate.net
c (Å) 6.94844(8) researchgate.net
Phase Transition Temperature ~381 K (108 °C) researchgate.netepj-conferences.org

High-Pressure Polymorphs (Pseudotetragonal, Cubic)

Under the application of high pressure, LiBH₄ exhibits a more complex polymorphic behavior. rsc.orgrsc.org At approximately 1.2 GPa, the ambient-pressure orthorhombic phase transforms into a new phase (Phase II). filinchuk.com Further increase in pressure to around 10 GPa leads to another transition to Phase III. filinchuk.com Experimental studies have identified a new orthorhombic Pnma phase (VI) that is stable above 60 GPa, with indications of another possible phase (VII) above 160 GPa. rsc.orgrsc.org Theoretical calculations predict the existence of even more high-pressure phases, including a cubic structure and other polymorphs at pressures around 290 and 428 GPa. rsc.orgrsc.org The high-pressure phases are characterized by increased coordination numbers and altered [BH₄]⁻ anion configurations. rsc.org For instance, a transition to a cubic phase has been observed at pressures beyond the reach of earlier experiments. filinchuk.com

Mechanisms and Kinetics of Phase Transitions (e.g., Orthorhombic to Hexagonal)

The transition from the orthorhombic to the hexagonal phase is a first-order structural transformation. researchgate.netepj-conferences.org This transition is marked by a sudden change in the crystal structure and is associated with a significant increase in the rotational disorder of the [BH₄]⁻ anion. researchgate.netepj-conferences.org The kinetics of this phase transition can be influenced by several factors. For instance, the presence of additives or substitutions can alter the transition temperature. researchgate.netau.dk The introduction of halides, such as iodide (I⁻) or bromide (Br⁻), can stabilize the hexagonal phase at lower temperatures. epj-conferences.orgacs.orgresearchgate.netacs.org The dissolution of sodium borohydride (NaBH₄) into the LiBH₄ structure has been observed to lower the polymorphic transition temperature by about 15 °C. au.dk The mechanism involves a reorientation of the tetrahedral [BH₄]⁻ anions, which become more mobile in the high-temperature phase. unit.no This increased mobility is a key factor in the enhanced ionic conductivity of the hexagonal phase. researchgate.net

Anion Disorder and Rotational Dynamics of the [BH₄]⁻ Anion

The rotational motion of the [BH₄]⁻ anion is a critical aspect of the structural dynamics of LiBH₄, particularly in relation to its phase transitions and ionic conductivity.

Spectroscopic Probes of Anion Reorientational Motion

Various spectroscopic techniques, including nuclear magnetic resonance (NMR) and quasielastic neutron scattering (QENS), have been employed to investigate the reorientational motion of the [BH₄]⁻ anions. researchgate.netepj-conferences.orgacs.org In the low-temperature orthorhombic phase, NMR studies suggest the coexistence of two types of rotational motions for the [BH₄]⁻ tetrahedra, with distinct activation energies of 0.182 ± 0.003 eV and 0.251 ± 0.004 eV. acs.org As the temperature approaches the orthorhombic-to-hexagonal phase transition, the jump rates of these reorientations increase significantly. acs.org

In the high-temperature hexagonal phase, the rotational diffusivity of the [BH₄]⁻ units increases by an order of magnitude. nih.gov QENS studies indicate that the motion is dominated by 90° reorientations. researchgate.net The addition of iodide to form solid solutions with LiBH₄ has been shown to reduce the activation energies for rotation and increase the rotational frequencies by more than a factor of 100, stabilizing the disordered high-temperature phase well below room temperature. acs.org These spectroscopic investigations provide direct evidence for the thermally activated nature of the [BH₄]⁻ rotational dynamics and its strong coupling to the structural phase transitions in this compound. epj-conferences.org

Influence of Temperature on Rotational Disorder

This compound (LiBH₄) exhibits significant changes in the rotational dynamics of its tetrahydroborate ([BH₄]⁻) anion as a function of temperature. At ambient conditions, LiBH₄ possesses an orthorhombic crystal structure (low-temperature, LT phase), which transitions to a hexagonal structure (high-temperature, HT phase) at approximately 381-384 K. epj-conferences.orgresearchgate.netresearchgate.net This structural phase transition is intrinsically linked to a dramatic increase in the rotational disorder of the [BH₄]⁻ anion. epj-conferences.orgresearchgate.net

In the low-temperature orthorhombic phase, the motion of the [BH₄]⁻ anion is characterized by librational movements, where each hydrogen atom oscillates around its equilibrium position. epj-conferences.org As the temperature increases and approaches the phase transition, the amplitude of these librations and reorientational motions grows, leading to increasing disorder. researchgate.netnist.gov Neutron powder diffraction studies have revealed that the atomic displacement parameters, particularly for the hydrogen atoms, become extremely large as the transition temperature is neared, which is indicative of this growing disorder. researchgate.netresearchgate.net

Upon transitioning to the high-temperature hexagonal phase, the dynamic disorder becomes much more pronounced. researchgate.net The [BH₄]⁻ anions experience thermally activated rotational jumps in the terahertz frequency range. epj-conferences.orgresearchgate.net This results in a state of quasi-free rotational motion, where the hydrogen atoms have a significant probability of being located between their equilibrium lattice sites. epj-conferences.org In the HT phase, the [BH₄]⁻ tetrahedra exhibit extreme disorder around the trigonal axis along which they are aligned. researchgate.netnist.gov This enhanced rotational motion in the HT phase is a key characteristic, contributing to a significant increase in the ionic conductivity of Li⁺ by several orders of magnitude. epj-conferences.org

Structural Elucidation via Advanced Diffraction Techniques

Synchrotron X-ray Powder Diffraction (SR-PXD) Applications

Synchrotron X-ray Powder Diffraction (SR-PXD) is a powerful technique for investigating the crystal structure and phase transitions of this compound due to its high resolution and intensity. SR-PXD studies have been crucial in accurately determining the lattice parameters and symmetry of both the low-temperature (orthorhombic, Pnma) and high-temperature (hexagonal, P6₃mc) phases of LiBH₄. nist.govfilinchuk.comresearchgate.net

This technique has been instrumental in studying structural changes as a function of temperature and in response to chemical modifications, such as anion substitution. For instance, in situ SR-PXD has been used to monitor the dissolution of lithium halides like LiCl and LiBr into the LiBH₄ structure. acs.orgau.dk These experiments reveal real-time changes in unit cell volume and phase composition upon heating, demonstrating how halide substitution can stabilize the high-temperature hexagonal phase at lower temperatures. acs.orgfilinchuk.com

SR-PXD data, analyzed through Rietveld refinement, allows for the quantification of phase fractions and the determination of atomic positions. acs.orgau.dk While accurately locating light elements like hydrogen can be challenging with X-rays, SR-PXD studies on single crystals have successfully confirmed the nearly ideal tetrahedral geometry of the [BH₄]⁻ group. filinchuk.comarxiv.org It has been noted, however, that B-H bond lengths are often underestimated in X-ray diffraction experiments compared to neutron diffraction, an effect attributed to the displacement of the electron cloud relative to the nucleus. arxiv.orgfilinchuk.com SR-PXD has also been employed to investigate the decomposition pathways of LiBH₄, identifying various intermediate phases that form during hydrogen release. scispace.comresearchgate.net

Neutron Powder Diffraction for Hydrogenous Materials

Neutron powder diffraction is an indispensable tool for the structural analysis of hydrogenous materials like this compound because of its high sensitivity to light elements, particularly hydrogen. Unlike X-ray diffraction, which interacts with electron clouds, neutrons scatter from atomic nuclei, allowing for the precise determination of hydrogen atom positions and B-H bond lengths. nist.govfilinchuk.com

To overcome the high neutron absorption cross-section of natural boron and lithium, studies often utilize isotopically labeled samples, such as ⁷Li¹¹BH₄ or deuterated analogues (⁷Li¹¹BD₄). researchgate.netnist.govarxiv.org Neutron diffraction studies have confirmed the orthorhombic (Pnma) and hexagonal (P6₃mc) space groups for the low- and high-temperature phases, respectively. nist.govarxiv.org These investigations have demonstrated that the [BH₄]⁻ tetrahedron maintains a nearly ideal, undistorted geometry across a wide temperature range, from 3.5 K to 400 K. researchgate.netnist.gov

Furthermore, neutron diffraction has provided critical insights into the rotational dynamics of the [BH₄]⁻ anion. By analyzing atomic displacement parameters at various temperatures, researchers have confirmed the increasing librational and reorientational disorder of the [BH₄]⁻ tetrahedra as the orthorhombic-to-hexagonal phase transition is approached. researchgate.netresearchgate.netnist.gov In the high-temperature phase, neutron diffraction reveals large and anisotropic atomic displacements for hydrogen, confirming the significant dynamic disorder of the [BH₄]⁻ units. researchgate.netarxiv.org Quasielastic and inelastic neutron scattering techniques have further elucidated these dynamics, characterizing the thermally activated rotational jumps of the anions. epj-conferences.orgnih.gov

Solid Solution Formation and Structural Modification in this compound Systems

LiBH₄–LiBr System Phase Behavior and Thermodynamics

The this compound-lithium bromide (LiBH₄–LiBr) system forms solid solutions that significantly alter the structural and thermodynamic properties of the parent LiBH₄. The substitution of the larger [BH₄]⁻ anion with the smaller Br⁻ anion has been shown to stabilize the high-temperature hexagonal phase of LiBH₄ at room temperature. acs.orgresearchgate.netunito.it

Experimental studies combining X-ray diffraction and differential scanning calorimetry have established the phase diagram for the LiBH₄–LiBr system. acs.orgresearchgate.netunito.it At room temperature (30°C), a single-phase hexagonal Li(BH₄)₁₋ₓBrₓ solid solution is stable in the compositional range of approximately 0.30 ≤ x ≤ 0.55. researchgate.netunito.it A small solubility of LiBr in the orthorhombic phase of LiBH₄ (o-Li(BH₄)₁₋ₓBrₓ with x ≤ 0.09) has also been reported. acs.org

The formation of the hexagonal solid solution is thermodynamically favorable. The enthalpy of mixing (ΔHₘᵢₓ) for the formation of h-Li(BH₄)₀.₆Br₀.₄ was experimentally determined to be -1.0 ± 0.2 kJ/mol, indicating an exothermic process. acs.orgresearchgate.netunito.it In situ SR-PXD experiments have been used to determine the solubility limits at various temperatures. acs.orgresearchgate.net These solid solutions, however, can exhibit slow segregation of LiBr over time when stored at room temperature. au.dk The melting temperature of the solid solution has also been investigated, with one study reporting a melting point of 377.9 °C for the h-Li(BH₄)₀.₅Br₀.₅ composition. acs.org The combination of experimental data with theoretical calculations using the CALPHAD (Calculation of Phase Diagrams) method has enabled the construction of a comprehensive phase diagram for the entire LiBH₄–LiBr system. acs.orgresearchgate.net

Phase Stability in the LiBH₄–LiBr System at 30°C
Composition (x in Li(BH₄)₁₋ₓBrₓ)Phase(s)Reference
x ≤ 0.09Orthorhombic Solid Solution (o-Li(BH₄)₁₋ₓBrₓ) acs.org
0.30 ≤ x ≤ 0.55Hexagonal Solid Solution (h-Li(BH₄)₁₋ₓBrₓ) researchgate.netunito.it
x > 0.55Two-phase mixture (h-Li(BH₄)₁₋ₓBrₓ + LiBr) acs.org

LiBH₄–LiCl System Structural Dynamics and Anion Substitution

In the this compound-lithium chloride (LiBH₄–LiCl) system, the substitution of the tetrahydroborate ([BH₄]⁻) anion with the smaller chloride (Cl⁻) anion induces significant structural and dynamic changes. acs.orgresearchgate.net Studies using Synchrotron Radiation Powder X-ray Diffraction (SR-PXD) show that Cl⁻ readily substitutes for [BH₄]⁻, forming a solid solution. acs.orgresearchgate.netacs.org This substitution is clearly evidenced by a reduction in the unit cell volume, consistent with the smaller ionic radius of Cl⁻ (1.81 Å) compared to [BH₄]⁻ (2.05 Å). acs.org

The dissolution of LiCl into LiBH₄ is highly dependent on the crystal structure and temperature. The solubility of LiCl is significantly higher in the high-temperature hexagonal (h-LiBH₄) phase than in the low-temperature orthorhombic (o-LiBH₄) phase. acs.orgfilinchuk.comresearchgate.net In situ SR-PXD experiments demonstrate that heating a mixture of LiBH₄ and LiCl above the orthorhombic-to-hexagonal phase transition temperature (~108 °C) leads to a rapid dissolution of LiCl into the hexagonal structure. acs.orgfilinchuk.com Compositions such as h-Li(BH₄)₀.₅₈Cl₀.₄₂ have been achieved by heating to 224 °C. acs.orgresearchgate.net

Rietveld Refinement Data for Li(BH₄)₁₋ₓClₓ Solid Solutions
CompositionTemperature (°C)PhaseUnit Cell Volume (ų)Reference
o-Li(BH₄)₀.₉₁Cl₀.₀₉Room TempOrthorhombic213.9 (approx.) acs.orgresearchgate.net
h-Li(BH₄)₀.₅₈Cl₀.₄₂224Hexagonal116.5 (approx.) acs.orgresearchgate.net

LiBH4–LiI System Thermodynamic Analysis and Structural Transitions

The substitution of the borohydride anion (BH4⁻) with iodide (I⁻) in lithium borohydride (LiBH₄) has a profound impact on its thermodynamic properties and structural phase transitions. This has been a subject of extensive research due to its potential for developing high Li-ion conductive materials stable at ambient temperatures. rsc.org

Pure LiBH₄ undergoes a structural transition from a low-temperature orthorhombic phase (o-LiBH₄), which has low ionic conductivity, to a high-temperature hexagonal phase (h-LiBH₄) with significantly higher Li-ion conductivity at approximately 110-120°C. core.ac.ukresearchgate.netresearchgate.netacs.org The primary goal of introducing lithium iodide (LiI) is to stabilize this highly conductive hexagonal phase at or near room temperature. rsc.orgcore.ac.ukresearchgate.net

Thermodynamic analysis of the pseudo-binary LiBH₄–LiI system has been carried out using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), often coupled with theoretical approaches such as the CALPHAD (Calculation of Phase Diagrams) method. rsc.orgresearchgate.netnih.gov These studies have determined key thermodynamic parameters and mapped out the phase diagram.

The introduction of LiI into the LiBH₄ structure forms a solid solution, Li(BH₄)₁₋ₓIₓ. The stability of this solid solution is crucial for its practical applications. The monophasic zone of the hexagonal Li(BH₄)₁₋ₓIₓ solid solution has been experimentally determined to be in the range of 0.18 ≤ x ≤ 0.60 at 25°C. rsc.orgrsc.org For the formation of the hexagonal solid solution, the enthalpy of mixing was experimentally found to be 1800 ± 410 J mol⁻¹. rsc.org

DSC measurements reveal that the addition of LiI lowers the orthorhombic-to-hexagonal phase transition temperature. rsc.orgaip.org For instance, a solid solution with a 5% molar fraction of LiI shows the onset of this transition at about 82°C, which is significantly lower than that of pure LiBH₄. rsc.org For compositions with a LiI molar fraction (x) greater than 0.33, no endothermic peak corresponding to the phase transition is detected, indicating that the hexagonal phase is stabilized at room temperature. aip.org

The enthalpy of the orthorhombic-to-hexagonal transition also decreases with increasing LiI content. aip.org This trend, along with the transition temperatures, has been investigated through both experimental measurements and theoretical calculations using Density Functional Theory (DFT). aip.org The complete thermodynamic assessment allows for the establishment of phase stabilities and solubility limits across all compositions and a wide range of temperatures. nih.gov

Thermodynamic and Structural Transition Data for the LiBH₄–LiI System
Composition (x in Li(BH₄)₁₋ₓIₓ)PropertyValueReference
-Enthalpy of Mixing (Hexagonal Solid Solution)1800 ± 410 J mol⁻¹ rsc.org
0.05Orthorhombic-to-Hexagonal Transition Temperature~82 °C rsc.org
0.05Enthalpy of Transition4.1 ± 0.1 kJ mol⁻¹ rsc.org
0Enthalpy of Transition (Pure LiBH₄)5.3 ± 0.9 kJ mol⁻¹ rsc.org
0.18 ≤ x ≤ 0.60Stable Phase at 25°CHexagonal Solid Solution rsc.orgrsc.org
x > 0.33Structural State at Room TemperatureStabilized Hexagonal Phase aip.org

Impact of Anion Substitution on Unit Cell Parameters

The substitution of the [BH₄]⁻ anion with other anions, particularly halides like iodide (I⁻), bromide (Br⁻), and chloride (Cl⁻), directly influences the crystal structure and, consequently, the unit cell parameters of lithium borohydride. This structural modification is a key strategy for tuning its ionic conductivity and stability.

The effect of anion substitution is largely governed by the difference in the ionic radii of the substituting and original anions. The [BH₄]⁻ anion has an effective ionic radius of 2.03 Å. researchgate.net

When a larger anion like iodide (I⁻) is substituted into the LiBH₄ lattice, it leads to an expansion of the unit cell. nih.gov This expansion increases the distance between neighboring Li⁺ ions and the complex anions, which is thought to weaken the Coulombic interactions and facilitate Li-ion movement. nih.gov For a 0.8LiBH₄-0.2LiI solid solution, the resulting hexagonal close-packed (hcp) unit cell has lattice parameters of a = 4.44 Å and c = 7.19 Å. nih.gov Research has shown a linear relationship between the unit cell volume and the iodide content in Li(BH₄)₁₋ₓIₓ solid solutions. filinchuk.com

Conversely, substituting [BH₄]⁻ with a smaller anion, such as chloride (Cl⁻), results in a contraction of the unit cell. This reduction in volume is observed as a clear trend with increasing chloride content. mdpi.com For example, in orthorhombic solid solutions, the unit cell volume decreases by about 10% for the highest chlorine content (x = 0.75), and for hexagonal structures, the volume reduction can be up to 13% for x = 0.94. mdpi.com

Substitution with bromide (Br⁻), which has an ionic radius intermediate to Cl⁻ and I⁻, also leads to a decrease in the lattice parameters and unit cell volume, following a linear trend with increasing bromide concentration. acs.org This is consistent with the general principle that the unit cell dimensions are directly affected by the size of the constituent ions.

Effect of Anion Substitution on LiBH₄ Unit Cell Parameters
Substituted SystemCompositionCrystal SystemLattice Parameter 'a' (Å)Lattice Parameter 'c' (Å)Unit Cell Volume per formula unit (V/Z) (ų)Reference
Li(BH₄)₁₋ₓIₓx = 0.2Hexagonal4.447.19- nih.gov
Li(BH₄)₁₋ₓBrₓx = 0.55Hexagonal4.18536.6915- acs.org
o-Li(BH₄)₁₋ₓClₓx = 0.75OrthorhombicVolume decrease of ~10%- mdpi.com
h-Li(BH₄)₁₋ₓClₓx = 0.94HexagonalVolume decrease of ~13%- mdpi.com
o-Li(BH₄)₁₋ₓBrₓ-Orthorhombic-53.5 au.dk
o-LiBH₄ (pure)-Orthorhombic-54.3 au.dk

Spectroscopic Characterization and Vibrational Dynamics of Lithium Tetrahydroborate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful probe of the local atomic environment and dynamics in LiBH₄. By studying specific nuclei like ⁷Li, ¹¹B, and ¹H, NMR provides detailed information on ionic diffusion, structural phase transitions, and chemical bonding. acs.orgcaltech.edu

Solid-state magic-angle spinning (MAS) NMR studies on ⁷Li and ¹¹B are essential for understanding the structure and ionic dynamics in LiBH₄. filinchuk.comacs.org These experiments reveal significant changes associated with the orthorhombic-to-hexagonal phase transition. In the high-temperature hexagonal phase, a dramatic narrowing of the NMR lines for both ⁷Li and ¹¹B is observed, with the full width at half maximum (fwhm) reducing by more than a factor of 10. filinchuk.comacs.org This indicates a substantial increase in atomic motion and a more symmetric local environment for the nuclei. acs.orgcaltech.edu

Variable-temperature (VT) MAS NMR experiments show an increase in the linewidth (and thus a decrease in the T₂ relaxation rate) as the temperature approaches the phase transition from the low-temperature side, signaling an increase in the relaxation rate. filinchuk.comacs.org In the high-temperature phase, ⁷Li NMR spectra, along with spin-echo T₂ and spin-lattice T₁ relaxation measurements, provide clear evidence of very rapid lithium-ion diffusion. acs.orgcaltech.edu The frequency dependence of spin-lattice relaxation rates in the high-temperature phase has been interpreted as unequivocal evidence for a low-dimensional diffusion process, which may be key to understanding the high ionic conductivity of hexagonal LiBH₄. d-nb.info ¹¹B MAS NMR spectra are characterized by a central transition and a series of spinning sidebands attributed to satellite transitions, with the isotropic chemical shift providing information on the local boron environment. nist.gov

Table 3: Selected Solid-State NMR Parameters for LiBH₄

Nucleus Phase Observation Significance Reference
⁷Li, ¹¹B Approaching o- to h- transition Increase in fwhm Increase in relaxation rate filinchuk.comacs.org
⁷Li, ¹¹B At o- to h- transition Linewidth reduction >10x Higher degree of motion in h-phase filinchuk.comacs.org
⁷Li High-Temp (h-phase) Rapidly decreasing T₁ and T₂ Very rapid Li⁺ ion diffusion acs.orgcaltech.edu
¹¹B High-Temp (h-phase) Line narrowing above 200°C Rapid diffusion of boron atoms acs.orgcaltech.edu
¹¹B Orthorhombic Phase Central transition at -41.3 ppm Characterizes local B environment nist.gov

Spin-spin coupling, or J-coupling, observed in high-resolution NMR, provides direct evidence of through-bond connectivity between nuclei. In the context of LiBH₄, the observation of ¹H-¹¹B J-coupling in MAS NMR spectra is a definitive indicator of a liquid-like or highly mobile state where dipolar couplings are averaged out. acs.org The generation of fluid-like LiBH₄ molecules on the surface of silica (B1680970) scaffolds at relatively low temperatures (around 95°C) was demonstrated by the appearance of ¹H-¹¹B J-coupling patterns in both ¹H and ¹¹B MAS NMR spectra. acs.org

Theoretical studies suggest that spin-spin coupling constants can serve as a criterion to assess the degree of polymerization in LiBH₄ clusters. rroij.comscholarscentral.com Density functional theory (DFT) calculations have shown that the coupling constant between Li and B changes as monomers form larger polymers like trimers. rroij.com Experimentally, double-resonance solid-state NMR methods, such as ¹H-²⁷Al MAS-J-HMQC, have been used to probe covalent bonding in mechanochemically synthesized aluminum-borohydride complexes. The detection of J-coupling unequivocally demonstrates that Al sites are covalently bonded to the hydrogen atoms of the BH₄ units. iastate.edu For LiBH₄ dissolved in deuterated tetrahydrofuran (B95107), the ¹H-¹¹B spin-spin coupling constant is measured to be around 81.2 Hz. rsc.org

Neutron vibrational spectroscopy, including inelastic neutron scattering (INS) and quasielastic neutron scattering (QENS), is a uniquely powerful technique for studying the dynamics of hydrogen-containing materials like LiBH₄. Due to the large incoherent scattering cross-section of hydrogen, these methods are exceptionally sensitive to its motions. nist.gov However, the large neutron absorption cross-sections of naturally occurring ⁶Li and ¹⁰B isotopes necessitate the use of isotopically-enriched ⁷Li¹¹BH₄ samples for detailed investigations. nist.govresearchgate.net

INS and QENS studies have provided profound insights into the rotational and translational dynamics of the [BH₄]⁻ anion. rsc.orgnih.gov These experiments show a rich dynamic behavior, including the rotational diffusion of the [BH₄]⁻ anions and low-lying lattice modes. rsc.orgnih.govkit.edu The transition from the orthorhombic to the hexagonal phase in LiBH₄ is characterized by a distinct change in the rotational dynamics of the [BH₄]⁻ units. rsc.orgnih.gov QENS investigations have quantified the rotational motions, showing they are thermally activated, with typical dwell times between jumps in the picosecond range at around 200 K. acs.org These motions are dominated by 90° reorientations of the tetrahedral [BH₄]⁻ ions. acs.org Neutron vibrational spectroscopy data collected over a wide energy range are in good agreement with results from Raman spectroscopy, confirming the vibrational modes of the system. nist.govresearchgate.net In some complex lithium borohydride (B1222165) compounds, neutron scattering has revealed exceptionally fast low-temperature reorientational motion, which can be described as rotational tunneling. acs.orgsci-hub.se

Solid-State Magic-Angle Spinning (MAS) NMR of 7Li and 11B

Spectroscopic Insights into Solvation and Coordination Chemistry (e.g., Nd solvation)inl.gov

Spectroscopic techniques are indispensable for elucidating the complex solvation and coordination environments of lithium tetrahydroborate (LiBH₄) in solution. Vibrational spectroscopy, in particular, provides detailed insights into the interactions between the borohydride anion (BH₄⁻), the lithium cation (Li⁺), solvent molecules, and other dissolved species. The coordination of metal ions and the resulting changes in the vibrational modes of the BH₄⁻ anion can be directly observed, offering a window into the local chemical structure.

A significant area of research has been the study of lanthanide solvation in borohydride-based electrolytes, which are of interest for electrodeposition processes. acs.orgosti.gov The dissolution of a neodymium salt, such as Neodymium(III) chloride (NdCl₃), in a LiBH₄ solution with a solvent like tetrahydrofuran (THF) provides a clear example of how spectroscopy can unravel complex coordination phenomena. acs.org

Research into these systems reveals that the coordination environment of the rare earth element is highly dependent on the solvation mechanism, which can shift between metathesis and complexation pathways based on stoichiometry. osti.gov In dilute solutions, a near-complete metathesis of anions occurs, leading to a high coordination number for the borohydride ligand. acs.orgosti.gov Conversely, in concentrated solutions, the dissolution is dominated by a complexation pathway that results in a Li-ion-paired complex with a lower borohydride coordination number. acs.orgosti.gov

Infrared (IR) spectroscopy is particularly effective at probing these interactions. In a pure LiBH₄/THF electrolyte, the B-H stretching modes of the borohydride anion appear as intense, broad bands. acs.org Upon the introduction of NdCl₃, significant changes occur in the IR spectrum. A new, distinct band emerges at a higher frequency, which is attributed to the formation of solvated neodymium-borohydride complexes. acs.org The intensity of this new band grows with increasing Nd concentration. acs.org Concurrently, the intensity of the original band associated with Li-coordinated borohydride decreases, suggesting a substitution of BH₄⁻ anions from the lithium coordination sphere to the neodymium metal ion. acs.org

This spectroscopic evidence points to a mixed coordination environment around the neodymium center, which includes borohydride anions, chloride anions, and solvent molecules. acs.org Raman spectroscopy has been employed to further investigate the borohydride coordination number, especially in cases where IR bands may overlap. acs.org Density Functional Theory (DFT) calculations have complemented these experimental findings, indicating that the observed blue shift in the borohydride vibrational frequency results from a change in electron density in the B-H bond as coordination shifts from lithium to the more electropositive neodymium. osti.gov

The table below summarizes the key vibrational changes observed in the B-H stretching region upon the introduction of neodymium to a this compound solution.

SystemVibrational Band (cm⁻¹)Assignment
LiBH₄ in THF (Nd-free)~2220 and ~2325Stretching modes of B-H bonds in Li-coordinated BH₄⁻. acs.org
LiBH₄/NdCl₃ in THF~2420Emergence of a new band corresponding to the B-H stretch in Nd-coordinated BH₄⁻ complexes. acs.org
LiBH₄/NdCl₃ in THFDecrease at ~2330Diminished intensity suggests displacement of BH₄⁻ from Li coordination to Nd coordination. acs.org

These spectroscopic studies are crucial for understanding the fundamental coordination chemistry that governs the properties and reactivity of this compound in complex solutions, which is essential for advancing its application in fields like materials science and electrochemistry. osti.gov

Theoretical and Computational Investigations of Lithium Tetrahydroborate

First-Principles Calculations and Density Functional Theory (DFT)

First-principles calculations, particularly those based on Density Functional Theory (DFT), have been extensively used to investigate the structural, electronic, and thermodynamic properties of LiBH₄. aps.orgresearchgate.net These calculations are performed without any empirical parameters, relying only on fundamental physical constants.

DFT calculations have established that lithium tetrahydroborate is a wide-band-gap insulator. aps.orgepj.org The calculated electronic band gap varies depending on the computational method and the crystalline phase being studied. For the orthorhombic phase (space group Pnma), which is stable at ambient conditions, the calculated band gap is approximately 6.81 eV. x-mol.commaterialsproject.org Other calculations have reported values around 5 eV and 6.35 eV. x-mol.comcore.ac.uk Studies using different functionals within DFT have produced a range of values, for instance, 6.35 eV with the Local Density Approximation (LDA), 6.81 eV with the Perdew–Burke–Ernzerhof (PBE) functional, and 7.58 eV with the Heyd–Scuseria–Ernzerhof (HSE06) hybrid functional. x-mol.com

The electronic structure reveals that the bonding within the [BH₄]⁻ complex is primarily covalent, while the interaction between the Li⁺ cation and the [BH₄]⁻ anion is ionic. aps.orgaps.org The valence band is mainly composed of B and H orbitals, while the conduction band is formed by Li orbitals. aps.org As pressure increases, the band gap energy tends to decrease. For example, one study showed a reduction from 7.1 eV in the Pnma phase to 6.1 eV in the high-pressure Cc phase. scientific.net This suggests a move towards more metallic character under high pressure. psu.edu

Table 1: Calculated Band Gap of LiBH₄ in Different Phases and with Various DFT Functionals
Crystalline PhaseDFT FunctionalCalculated Band Gap (eV)Reference
Orthorhombic (Pnma)PBE6.81 materialsproject.org
Orthorhombic (Pnma)LDA6.35 x-mol.com
Orthorhombic (Pnma)PBE6.81 x-mol.com
Orthorhombic (Pnma)HSE067.58 x-mol.com
Orthorhombic (Pnma)-~5 core.ac.uk
High-Pressure (Cc)-6.1 scientific.net
Orthorhombic-6.225 aps.org
Cubic-6 epj.org

The analysis of the total and partial density of states (DOS) provides a deeper understanding of the electronic structure. The DOS for orthorhombic LiBH₄ shows that the occupied states are split into two main regions. aps.org The lower energy states are composed of B s and H s orbitals, while the higher energy states consist of B p and H s orbitals. aps.org There is very little contribution from Li orbitals to the occupied states, confirming that lithium exists as an ion (Li⁺). aps.org

The valence charge density is highly localized around the [BH₄]⁻ complexes, with no significant overlap between them. aps.org This indicates that the interaction between these anionic groups is weak. aps.org The bonding properties are not highly sensitive to the specific arrangement of Li⁺ ions and [BH₄]⁻ complexes, as the total and partial DOS for the high-temperature hexagonal phase are very similar to those of the orthorhombic phase. aps.org

Ab initio molecular dynamics (AIMD) simulations have been crucial in studying the dynamics of phase transitions in LiBH₄. rsc.orgaps.org These simulations allow for the investigation of structural changes at finite temperatures. aps.org AIMD has been used to predict the structure of the high-temperature hexagonal phase of LiBH₄ and to characterize the disorder within this phase. rsc.orgaps.org

Simulations covering a temperature range of 200–535 K have been used to study the reorientational motion of the [BH₄]⁻ units. rsc.org These studies found that the rotational diffusivity of the [BH₄]⁻ anions increases by an order of magnitude at the orthorhombic-to-hexagonal phase transition temperature. rsc.orgresearchgate.net The simulations also revealed that in the high-temperature phase, there is significant disorder in the orientations of the [BH₄]⁻ groups. researchgate.net

Under pressure, LiBH₄ undergoes a series of structural transformations. aps.orgrsc.org AIMD simulations have been employed to predict these pressure-induced phase transitions. aps.org For instance, simulations have predicted transitions from the ambient pressure Pnma phase to other high-pressure structures such as I4₁/acd, NaCl-type, and NiAs-type structures at various pressures. aps.org These theoretical predictions are in good agreement with experimental observations. aps.org

Table 2: Predicted High-Pressure Phase Transitions of LiBH₄
TransitionPredicted Pressure (GPa)Reference
Pnma → P2₁/c1.64 scientific.net
P2₁/c → Cc2.83 scientific.net
Pnma → I4₁/acd0.9 aps.org
I4₁/acd → NaCl-type27 aps.org
NaCl-type → NiAs-typeHigher Pressure aps.org
Pnma → Pnma < 20 researchgate.net
Pnma → P2₁/c< 20 researchgate.net
P2₁/c → C2/c< 20 researchgate.net

Total and Partial Density of States Analysis

Thermodynamic Modeling and Phase Diagram Prediction

Thermodynamic modeling is a powerful tool for predicting the equilibrium behavior of materials and is particularly useful for complex systems like multicomponent borohydrides. unito.it

The CALPHAD (Calculation of Phase Diagrams) method is a computational approach used to assess thermodynamic data and calculate phase diagrams for multi-component systems. rsc.orgmdpi.com This methodology has been successfully applied to various borohydride (B1222165) systems, including those containing LiBH₄. rsc.orgacs.org

By combining experimental data from techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD) with theoretical results from ab initio calculations, the CALPHAD approach can be used to develop thermodynamic databases. acs.orgenergy.govrsc.org These databases contain Gibbs energy functions for the various phases of the system, which can then be used to calculate phase diagrams over a wide range of temperatures and compositions. unito.itrsc.org This has been demonstrated for systems such as LiBH₄-LiBr, LiBH₄-LiCl, LiBH₄-LiI, and the ternary LiBH₄-NaBH₄-KBH₄ system. rsc.orgmdpi.comacs.orgrsc.org

The enthalpy of mixing (ΔH_mix) is a key thermodynamic quantity that describes the energy change upon forming a solution from its constituent components. For solid solutions of LiBH₄ with other compounds, such as lithium halides, the enthalpy of mixing can be determined both experimentally and computationally. acs.orgrsc.orgresearchgate.net

For example, in the LiBH₄-LiBr system, the experimental enthalpy of mixing for the formation of the hexagonal solid solution h-Li(BH₄)₀.₆(Br)₀.₄ was found to be -1.0 ± 0.2 kJ/mol. acs.org In the LiBH₄-LiI system, the enthalpy of mixing for a hexagonal solid solution with 50% molar fraction of LiI was determined to be -1.81 ± 0.4 kJ/mol. rsc.org These values indicate an exothermic mixing process, suggesting the formation of a stable solid solution.

Ab initio calculations are used to determine the lattice stabilities of the pure components in different crystal structures (e.g., orthorhombic, hexagonal, cubic). mdpi.comau.dkrsc.org This involves calculating the enthalpy difference between the stable and metastable structures of the pure compounds. rsc.org These calculated lattice stabilities, along with the enthalpy of mixing data, are critical inputs for the CALPHAD modeling to accurately predict the phase diagram. mdpi.comacs.orgrsc.org

Table 3: Experimentally Determined Enthalpy of Mixing for Hexagonal LiBH₄ Solid Solutions
SystemCompositionEnthalpy of Mixing (kJ/mol)Reference
LiBH₄-LiBrh-Li(BH₄)₀.₆(Br)₀.₄-1.0 ± 0.2 acs.org
LiBH₄-LiI50% molar fraction LiI-1.81 ± 0.4 rsc.org

CALPHAD Methodologies for Multi-Component Borohydride Systems

Surface Energetics and Defect Chemistry Studies (e.g., H vacancy formation)

First-principles calculations, particularly those based on density functional theory (DFT), have provided significant insights into the defect chemistry and surface energetics of this compound (LiBH₄). These studies are crucial for understanding the material's properties related to hydrogen storage and ionic conductivity.

Research has shown that native point defects play a fundamental role in the behavior of LiBH₄. The formation of hydrogen vacancies (Hᵥ) is a key aspect of this. Computational studies indicate that creating an isolated hydrogen vacancy or introducing metal dopants into the LiBH₄ lattice is energetically difficult, suggesting their concentrations are generally low. ysxbcn.com However, the presence of one type of defect can facilitate the formation of another. ysxbcn.com For instance, the formation of a metal dopant-hydrogen vacancy complex (M+Hᵥ) is more favorable than the formation of individual defects. ysxbcn.com

The electronic structure analysis reveals that these defects significantly influence the material's dehydrogenation kinetics. The introduction of a hydrogen vacancy can lead to the release of a trace amount of borane (B79455) (BH₃) during decomposition. ysxbcn.com Furthermore, metal dopants weaken the B-H bonds, which lowers the temperature required for dehydrogenation. ysxbcn.com

The formation energies of various intrinsic defects have been calculated to understand their relative abundance and role. Lithium-related defects, such as lithium vacancies (V⁻_Li) and lithium interstitials (Li⁺_i), have low formation energies and are highly mobile. arxiv.org These defects are instrumental in maintaining local charge neutrality during the migration of other charged defects and aid in the formation of Lithium Hydride (LiH). arxiv.org The decomposition mechanism is thought to involve the release of borane (BH₃) at the surface, which leaves behind a negatively charged hydrogen interstitial (H⁻_i). The diffusion of this interstitial is considered a rate-limiting step in the kinetics of decomposition. arxiv.org

Surface conditions also play a critical role. It has been observed that an oxidized surface of LiBH₄ can lead to the formation of a vacancy-rich interfacial layer. ewadirect.com This alteration results in a significant enhancement of ionic conductivity, by as much as two orders of magnitude. ewadirect.com The rearrangement of atoms on the surface due to oxidation and the subsequent generation of vacancies from cation polarization are key to this increased conductivity. ewadirect.com

Table 1: Calculated Defect Formation Energies in Orthorhombic LiBH₄ Note: Formation energies can vary based on the computational method and the chemical potentials assumed.

Defect TypeFormation Energy (eV)Key FindingsReference
Hydrogen Vacancy (Hᵥ)High formation energyDifficult to form; concentration is low. ysxbcn.com
Lithium Vacancy (V⁻_Li)Low formation energyHighly mobile; maintains charge neutrality. arxiv.org
Lithium Interstitial (Li⁺_i)Low formation energyHighly mobile; assists in LiH formation. arxiv.org
Hydrogen Interstitial (H⁻_i)Lower formation energy than HᵥActs as nucleation site for LiH; diffusion is rate-limiting. arxiv.org
Metal Dopant-Vacancy ComplexLower formation energy than individual defectsThe presence of one defect type helps the formation of another. ysxbcn.com

Computational Analysis of this compound Clusters and Polymerization

Computational studies have been employed to investigate the aggregation of borane units into clusters and oligomers, starting from this compound precursors. These analyses provide thermodynamic insights into the stability and reactivity of various boron-hydrogen species that can form during the decomposition or chemical transformation of LiBH₄.

DFT calculations have been used to assess the thermodynamic hydricity of small borane clusters. mdpi.com By modeling the consecutive addition of borane (BH₃) to simpler lithium borohydrides, homologous series of larger clusters can be constructed and their stability evaluated. mdpi.com For example, a series denoted as Li[BₙH₃ₙ₋₁] is formed by the sequential addition of BH₃ to Lithium dihydridoborate (LiBH₂). mdpi.com

The stability of these clusters is a key determinant of the pathways involved in the thermal decomposition of metal borohydrides. mdpi.com Computational analysis shows that within a given homologous series, certain borane clusters exhibit greater stability. These stable species, such as [B₃H₈]⁻ and B₄H₁₀, are often observed experimentally during the decomposition process. mdpi.com The calculations of Gibbs free energy (∆G°) for these clusters help to predict their prevalence. For instance, in the Li[BₙH₃ₙ₋₁] series, the octahydrotriborate anion ([B₃H₈]⁻) is found to be the most stable structure. mdpi.com

Furthermore, theoretical calculations predict the possibility of forming large, polyhedral closo-borane clusters, such as [B₁₂H₁₂]²⁻, and even larger structures. mdpi.com The thermodynamic stability of these polyhedral closo-boranes generally increases with the number of boron atoms in the cluster, as more energy is stored within the numerous B-H bonds. mdpi.com

Table 2: Calculated Hydride Donor Ability (HDA) for Selected Lithium Borane Clusters Hydride Donor Ability (HDA) is a measure of the thermodynamic ease of donating a hydride ion (H⁻). A lower HDA value indicates a better hydride donor. Values are calculated in acetonitrile (B52724) (MeCN) as the solvent.

Compound/ClusterCalculated HDA (kcal/mol in MeCN)Key FindingsReference
Lithium dihydridoborate (LiBH₂)64.4Starting point for the Li[BₙH₃ₙ₋₁] series. mdpi.com
Lithium octahydrotriborate (Li[B₃H₈])Not specified, but most stable in its seriesThe anion is used as a ligand in transition metal complexes. mdpi.com
Lithium undecahydridotetraborate (Li[B₄H₁₁])44.5HDA decreases with cluster size in this series. mdpi.com
Lithium tetradecahydridopentaborate (Li[B₅H₁₄])45.1HDA value is similar to the B₄ cluster. mdpi.com

Reactivity and Reaction Pathways of Lithium Tetrahydroborate in Chemical Transformations

Mechanistic Studies of Reductions in Organic Synthesis

Lithium tetrahydroborate (LiBH₄), also known as lithium borohydride (B1222165), is a versatile reducing agent in organic synthesis. Its reactivity is intermediate between the milder sodium borohydride (NaBH₄) and the more powerful lithium aluminium hydride (LiAlH₄). This section explores the mechanistic details of its reaction pathways in the reduction of various functional groups.

Reduction of Carbonyl Compounds (Esters, Carboxylic Acids, Amides, Lactones)

The reduction of carbonyl compounds by this compound is a cornerstone of its synthetic utility. The mechanism is significantly influenced by the nature of the carbonyl substrate and the Lewis acidic character of the lithium cation.

A key feature of reductions with LiBH₄ is the coordination of the lithium cation to the carbonyl oxygen. harvard.edudalalinstitute.com This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydride (H⁻) from the borohydride anion ([BH₄]⁻). harvard.edudalalinstitute.com The reactivity of LiBH₄ is solvent-dependent, with the general trend being ether > tetrahydrofuran (B95107) (THF) > 2-propanol, which is attributed to the availability of the lithium cation for coordination. harvard.edu

Esters and Lactones: this compound is particularly effective for the selective reduction of esters and lactones to their corresponding primary alcohols or diols, respectively. harvard.edu The mechanism for ester reduction involves an initial nucleophilic attack by the hydride on the carbonyl carbon to form a tetrahedral intermediate. dalalinstitute.com This intermediate then collapses, expelling an alkoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to an alkoxide, which is then protonated during workup to yield the primary alcohol. organicchemistrytutor.com In the case of lactones, which are cyclic esters, the mechanism is analogous, but the expulsion of the leaving group results in the opening of the ring to form a diol. organicchemistrytutor.com

Carboxylic Acids: The reduction of carboxylic acids with LiBH₄ is less straightforward than with esters. The initial reaction between the carboxylic acid and LiBH₄ is an acid-base reaction, where the acidic proton of the carboxylic acid is removed to form a lithium carboxylate salt and hydrogen gas. libretexts.orgsavemyexams.com This deprotonation makes the carbonyl group less electrophilic. chemistrysteps.com Consequently, reducing carboxylic acids with borohydrides requires a more potent reagent. While NaBH₄ is generally ineffective, the stronger Lewis acidity of the Li⁺ cation in LiBH₄ allows for the reduction to proceed, albeit often requiring harsher conditions than for esters. savemyexams.comchemistrysteps.com The mechanism, after the initial deprotonation, is thought to proceed through coordination of the lithium cation and subsequent hydride attack. chemistrysteps.com

Amides: this compound can reduce primary amides to amines. wikipedia.org Unlike the reduction of esters, the carbonyl oxygen is ultimately removed and replaced by two hydrogen atoms. The mechanism for amide reduction with metal hydrides like LiAlH₄ involves initial hydride attack on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org This is followed by the elimination of the oxygen atom, facilitated by the aluminum, to form an iminium ion intermediate, which is then further reduced to the amine. libretexts.org While less reactive than LiAlH₄, LiBH₄ can effect this transformation, a reaction not typically achieved with NaBH₄. wikipedia.orgmasterorganicchemistry.com Tertiary amides are generally not reduced by LiBH₄. wikipedia.org

Table 1: Mechanistic Overview of Carbonyl Reductions with LiBH₄

Carbonyl CompoundKey Mechanistic StepsFinal Product
Ester 1. Li⁺ coordination to C=O. 2. Hydride attack to form tetrahedral intermediate. 3. Elimination of alkoxide to form aldehyde. 4. Rapid reduction of aldehyde.Primary Alcohol
Lactone 1. Li⁺ coordination to C=O. 2. Hydride attack to form tetrahedral intermediate. 3. Ring-opening elimination to form hydroxy aldehyde. 4. Rapid reduction of aldehyde.Diol
Carboxylic Acid 1. Deprotonation to form lithium carboxylate. 2. Li⁺ coordination and subsequent hydride attack. 3. Further reduction of intermediate.Primary Alcohol
Primary Amide 1. Hydride attack on carbonyl. 2. Elimination of oxygen (as a metal oxide complex). 3. Reduction of iminium intermediate.Primary Amine

Reduction of Nitriles and Epoxides

This compound is also capable of reducing other functional groups such as nitriles and epoxides, expanding its synthetic applications.

Nitriles: LiBH₄ can reduce nitriles to primary amines. wikipedia.org The mechanism is believed to be analogous to that with other metal hydrides, involving the sequential addition of two hydride equivalents to the carbon-nitrogen triple bond. dalalinstitute.com The initial hydride attack on the electrophilic carbon of the nitrile forms an imine anion intermediate. A second hydride transfer then reduces this intermediate to a dianion, which upon aqueous workup is protonated to yield the primary amine. dalalinstitute.com In some cases, the presence of catalytic amounts of LiBH₄ with other borane (B79455) reagents, such as diisopropylaminoborane, has been shown to effectively reduce a variety of nitriles. rushim.ru

Epoxides: The ring-opening of epoxides by LiBH₄ provides a route to alcohols. harvard.edu The mechanism of epoxide opening is subject to both steric and electronic effects and can proceed via pathways with Sₙ2 or Sₙ1 character. libretexts.org With hydride reagents, the reaction is generally considered to be an Sₙ2-type attack of the hydride nucleophile on one of the epoxide carbons. researchgate.netmasterorganicchemistry.com The regioselectivity of this attack is a key consideration. Typically, the hydride attacks the less sterically hindered carbon of the epoxide ring. researchgate.netmasterorganicchemistry.com This results in the formation of the more substituted alcohol. The reaction proceeds with an inversion of stereochemistry at the center of attack, consistent with a backside Sₙ2 mechanism. masterorganicchemistry.com

Table 2: Mechanistic Overview of Nitrile and Epoxide Reductions with LiBH₄

Functional GroupKey Mechanistic StepsFinal Product
Nitrile 1. Nucleophilic attack of hydride on the nitrile carbon. 2. Formation of an imine anion intermediate. 3. Second hydride attack. 4. Protonation during workup.Primary Amine
Epoxide 1. Nucleophilic attack of hydride at the less sterically hindered carbon (Sₙ2-like). 2. Ring-opening to form an alkoxide. 3. Protonation during workup.Alcohol

Stereoselectivity in Organic Reductions

The stereochemical outcome of reductions by this compound, particularly with cyclic and chiral ketones, is a critical aspect of its application in asymmetric synthesis. The reduction of a prochiral ketone can lead to the formation of a new stereocenter, and the selectivity of this process is often influenced by steric hindrance and the presence of chelating groups.

In the reduction of cyclic ketones, the hydride can attack from either the axial or equatorial face, leading to the formation of equatorial or axial alcohols, respectively. The stereoselectivity is often governed by a balance of "steric approach control," where the reagent attacks from the less hindered face, and "torsional strain" in the transition state. For many simple cyclic ketones, LiBH₄ shows a certain degree of stereoselectivity. gatech.edu

In the case of ketones with adjacent stereocenters or functional groups capable of chelation, the diastereoselectivity can be significantly enhanced. For instance, the reduction of β-keto esters and β-keto amides can proceed with high stereoselectivity. rushim.ru The addition of Lewis acids, such as cerium chloride or europium chloride, in conjunction with LiBH₄ can also influence and improve the diastereoselectivity of reductions, likely through the formation of rigid chelated intermediates that direct the hydride attack to a specific face of the carbonyl. researchgate.netresearchgate.net For example, the reduction of β-(1,3-dioxan-4-yl)ketones with LiBH₄ in the presence of europium chloride afforded the corresponding alcohol with a 10:1 diastereomeric ratio. researchgate.net Similarly, the reduction of N-protected β-amino ketones with LiBH₄ can yield syn-γ-aminoalcohols with good selectivity, especially in the presence of a chelating Lewis acid like cerium chloride. researchgate.net

Chemo- and Regioselectivity Compared to Other Hydrides (e.g., NaBH₄, LiAlH₄)

The reactivity of this compound places it in a useful position between sodium borohydride and lithium aluminium hydride, allowing for a degree of chemo- and regioselectivity that is not always achievable with the other two reagents.

Chemoselectivity: Chemoselectivity refers to the ability of a reagent to react with one functional group in the presence of another. LiBH₄ is a stronger reducing agent than NaBH₄ but weaker than LiAlH₄. wikipedia.org This hierarchy in reactivity is fundamental to its chemoselective applications.

LiBH₄ vs. NaBH₄: Sodium borohydride is a mild reagent that readily reduces aldehydes and ketones but is generally unreactive towards esters, carboxylic acids, and amides under standard conditions. masterorganicchemistry.comacs.org this compound, being more reactive, can selectively reduce esters in the presence of carboxylic acids, tertiary amides, and nitriles. harvard.edu This enhanced reactivity is largely due to the greater Lewis acidity of the Li⁺ cation compared to Na⁺, which more effectively activates the carbonyl group towards hydride attack. thieme-connect.com

LiBH₄ vs. LiAlH₄: Lithium aluminium hydride is a very powerful and often non-selective reducing agent that will reduce almost all polar multiple bonds, including aldehydes, ketones, esters, carboxylic acids, amides, and nitriles. harvard.eduacs.org LiBH₄ offers greater selectivity. For instance, unlike LiAlH₄, LiBH₄ does not typically reduce nitro groups, secondary and tertiary amides, or alkyl halides. wikipedia.org This allows for the reduction of an ester or lactone without affecting these other functional groups present in the same molecule.

Regioselectivity: In the reduction of α,β-unsaturated carbonyl compounds, hydride reagents can attack at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). LiBH₄, similar to NaBH₄, generally favors 1,2-reduction of α,β-unsaturated aldehydes and ketones to yield allylic alcohols. In the ring-opening of unsymmetrical epoxides, LiBH₄ typically attacks the less substituted carbon, a regioselectivity similar to that observed in Sₙ2 reactions. researchgate.net This can be contrasted with reductions under conditions that favor Sₙ1-like opening at the more substituted carbon.

Table 3: Comparative Reactivity of Common Hydride Reagents

Functional GroupNaBH₄LiBH₄LiAlH₄
Aldehydes & KetonesYesYesYes
Esters & LactonesNo (or very slow) masterorganicchemistry.comYes wikipedia.orgYes
Carboxylic AcidsNo savemyexams.comYes (slower than esters)Yes
Amides (Primary)No masterorganicchemistry.comYes wikipedia.orgYes
NitrilesNo acs.orgYes wikipedia.orgYes
EpoxidesSlow/LimitedYes wikipedia.orgYes
Nitro GroupsNoNo wikipedia.orgYes
Alkyl HalidesNoNo wikipedia.orgYes

Dehydrogenation and Decomposition Mechanisms

Beyond its role in organic synthesis, this compound has been extensively studied as a potential hydrogen storage material due to its high hydrogen content (18.5 wt%). masterorganicchemistry.com The release of this hydrogen involves thermal decomposition, which proceeds through complex, multi-step pathways.

Multi-Step Decomposition Pathways

The thermal decomposition of solid LiBH₄ is an endothermic process that occurs at elevated temperatures. masterorganicchemistry.com The process is not a simple, one-step release of hydrogen but involves the formation of stable intermediates. The decomposition pathway is sensitive to conditions such as temperature and hydrogen back-pressure. chemistrysteps.com

Under non-isothermal conditions, the decomposition generally proceeds as follows:

Initial Decomposition: The first step typically occurs at temperatures above 400 °C, where LiBH₄ decomposes to form the highly stable intermediate lithium dodecahydro-closo-dodecaborate (Li₂B₁₂H₁₂), along with lithium hydride (LiH) and hydrogen gas. researchgate.netnih.gov

LiBH₄ → 1/12 Li₂B₁₂H₁₂ + 5/6 LiH + 13/12 H₂ (T > 400 °C) nih.gov

Decomposition of the Intermediate: The Li₂B₁₂H₁₂ intermediate is exceptionally stable due to its icosahedral structure and delocalized bonding. nih.gov Its further decomposition requires even higher temperatures. It can break down through a series of steps, potentially involving other borane species. nih.gov

Final Decomposition to Boron: At significantly higher temperatures (above 550-600 °C), the remaining lithium-boron-hydride species decompose to form lithium hydride and elemental boron, releasing the remaining hydrogen. nih.gov A simplified final step can be represented as:

LiBH → LiH + B + 1/2 H₂ (T > 550 °C) nih.gov

The formation of the stable Li₂B₁₂H₁₂ intermediate is a major kinetic and thermodynamic barrier to the reversible hydrogen storage in LiBH₄. chemistrysteps.comresearchgate.net Research has shown that the decomposition pathway can be influenced by additives or nanoconfinement, which can lower the decomposition temperature and in some cases, suppress the formation of the Li₂B₁₂H₁₂ intermediate. researchgate.netmasterorganicchemistry.com For instance, applying a high hydrogen back-pressure can alter the thermodynamic landscape and favor different decomposition routes. chemistrysteps.com First-principles calculations have proposed a mechanism where the decomposition is initiated by the release of borane (BH₃) at a surface or interface, leaving behind defects that mediate the formation of LiH.

Formation of Intermediate Boron-Containing Species (e.g., Li₂B₁₂H₁₂, Li₂B₁₀H₁₀)

The thermal decomposition of this compound (LiBH₄) is a complex process that can proceed through various pathways, often involving the formation of stable, higher-order boron-containing species. Among these, dodecahydro-closo-dodecaborate(2-), specifically its lithium salt (Li₂B₁₂H₁₂), has been identified as a key intermediate. acs.orgchemicalbook.com

The formation of Li₂B₁₂H₁₂ during the dehydrogenation of LiBH₄ is influenced by experimental conditions such as temperature and hydrogen pressure. rsc.org Research indicates that the decomposition of LiBH₄ can lead to the release of diborane (B8814927) (B₂H₆). acs.orgmdpi.com This diborane can then react with the remaining LiBH₄ to form Li₂B₁₂H₁₂ and, in some cases, the amorphous species Li₂B₁₀H₁₀. acs.orgresearchgate.net This reaction has been observed to occur at temperatures around 200 °C. acs.orgresearchgate.net

This intermediate, Li₂B₁₂H₁₂, is notably stable and its formation can hinder the complete release of hydrogen and the subsequent rehydrogenation of the material. chemicalbook.comsci-hub.se The decomposition of Li₂B₁₂H₁₂ itself requires significantly higher temperatures. sci-hub.se Under vacuum conditions, Li₂B₁₂H₁₂ can decompose to a substoichiometric composition, Li₂B₁₂H₁₂₋ₓ, after 250 °C and is persistent up to at least 600 °C. sci-hub.se Final decomposition to lithium hydride (LiH) and amorphous boron occurs at even higher temperatures, around 650 °C. sci-hub.se

The presence of these stable intermediates is a critical factor in understanding the reaction pathways and improving the hydrogen storage properties of LiBH₄.

Influence of Hydrogen Overpressure on Decomposition Products

The decomposition pathway of this compound is significantly dependent on the applied hydrogen backpressure. rsc.org Applying a hydrogen overpressure during thermal decomposition can steer the reaction towards specific products, in particular promoting the formation of the intermediate compound Li₂B₁₂H₁₂. rsc.orgresearchgate.net

Studies have demonstrated that at elevated temperatures, applying a sufficient hydrogen pressure forces the decomposition of LiBH₄ to proceed via the Li₂B₁₂H₁₂ intermediate rather than directly to lithium hydride (LiH) and elemental boron. rsc.org For instance, at 873 K (600 °C), a hydrogen pressure of 50 bar leads to the formation of Li₂B₁₂H₁₂. rsc.orgresearchgate.net Even at a lower temperature of 700 K (427 °C), a pressure of 10 bar is sufficient to favor this pathway. rsc.orgresearchgate.net

In a lower pressure range, from 0.1 to 10 bar at temperatures of 800 K (527 °C) and 873 K (600 °C), a combination of both decomposition pathways is observed, resulting in the presence of both Li₂B₁₂H₁₂ and amorphous boron. rsc.orgresearchgate.net This indicates a competitive relationship between the direct decomposition and the intermediate-forming pathway, which can be controlled by the hydrogen backpressure.

The influence of hydrogen overpressure is crucial in the context of reactive hydride composites as well. In the 2LiBH₄ + MgH₂ system, applying a hydrogen gas overpressure of at least 3 bar during dehydrogenation suppresses the direct decomposition of LiBH₄. acs.org This promotes the reaction between Mg and LiBH₄ to produce LiH and magnesium boride (MgB₂), a pathway that is more readily reversible. acs.org Without this overpressure, dehydrogenation under vacuum leads to the formation of metallic magnesium and amorphous boron, which hinders rehydrogenation. acs.org

Table 1: Effect of Hydrogen Overpressure on LiBH₄ Decomposition Products
Temperature (K)Hydrogen Pressure (bar)Primary Decomposition Product(s)Reference(s)
87350Li₂B₁₂H₁₂ rsc.orgresearchgate.net
70010Li₂B₁₂H₁₂ rsc.orgresearchgate.net
87310Li₂B₁₂H₁₂, Amorphous Boron rsc.orgresearchgate.net
8732Li₂B₁₂H₁₂, Amorphous Boron rsc.orgresearchgate.net
8730.1Li₂B₁₂H₁₂, Amorphous Boron rsc.orgresearchgate.net
>673<3LiH, Amorphous Boron acs.org
6735LiH, MgB₂ (in LiBH₄-MgH₂ system) researchgate.net

Reactivity in Composite Systems for Enhanced Hydrogen Release

To overcome the inherent limitations of pure this compound, such as high decomposition temperature and slow kinetics, various composite systems have been developed. These systems aim to enhance hydrogen release by altering the reaction pathways and thermodynamics.

LiBH₄-Metal Hydroxide (B78521) Systems (e.g., LiOH)

The addition of metal hydroxides, particularly lithium hydroxide (LiOH), has been shown to significantly destabilize LiBH₄, leading to hydrogen release at lower temperatures. rsc.orgrsc.org The destabilization is attributed to the interaction between the Hδ⁻ in the [BH₄]⁻ anion and the Hδ⁺ in the [OH]⁻ anion, which facilitates the formation and release of H₂ gas. rsc.org

Research on LiBH₄–xLiOH composites has shown that the stoichiometry plays a crucial role in the decomposition behavior. rsc.org For instance, the LiBH₄–LiOH (1:1) system shows hydrogen release starting between 170 to 270 °C. rsc.org A particularly promising composition is the LiBH₄–3LiOH system, which has a theoretical hydrogen storage capacity of 7.47 wt% and shows an onset decomposition temperature of 220 °C, releasing approximately 6 wt% of H₂ by 370 °C. rsc.org The primary solid decomposition product in this system is lithium borate (B1201080) (Li₃BO₃). rsc.org

The reaction pathway in these hydroxide composites is complex and can involve multiple steps. For the LiBH₄–LiOH system, multistep hydrogen release below 300 °C is observed, which is attributed to side reactions including the decomposition of intermediate species like LiB(OH)₄. rsc.org In systems with higher LiOH content, such as LiBH₄–4LiOH, the dehydrogenation temperature can increase again, suggesting a stabilization of the [BH₄]⁻ anion. rsc.orgrsc.org

Role of Transition Metal Halides as Catalysts (e.g., NiCl₂)

Transition metal halides are widely investigated as catalysts to improve the kinetics of hydrogen release from LiBH₄. Nickel(II) chloride (NiCl₂) has been shown to be an effective additive. scribd.com When added to LiBH₄, NiCl₂ can significantly lower the dehydrogenation temperature. scribd.com For example, the addition of NiCl₂ to LiBH₄ can lead to major hydrogen desorption at temperatures between 230 °C and 300 °C. scribd.com

The catalytic mechanism is believed to involve the in-situ formation of metal borides, which act as the true catalytic species, facilitating the hydrogen release process. uts.edu.au In the case of NiCl₂ addition, it is proposed that nickel boride is formed, which enhances the decomposition kinetics. uts.edu.au

In more complex systems, such as the LiBH₄–LiOH composite, the addition of NiCl₂ can further improve reaction kinetics. For the LiBH₄–3LiOH system, adding 5 wt% NiCl₂ reduces the onset decomposition temperature to as low as 80 °C, with the release of 6 wt% of H₂ below 300 °C. rsc.org

Reactive Hydride Composites (RHCs) in Destabilization Strategies

2LiBH₄ + MgH₂ ↔ 2LiH + MgB₂ + 4H₂

This reaction has a significantly lower enthalpy compared to the decomposition of pure LiBH₄, theoretically reducing the dehydrogenation temperature. nih.govmdpi.com The formation of MgB₂ is critical as it makes the rehydrogenation process more favorable compared to the inert elemental boron produced from pure LiBH₄ decomposition. scielo.br

The dehydrogenation of the LiBH₄–MgH₂ composite typically occurs in two steps. First, MgH₂ decomposes to Mg and H₂, followed by the reaction of the newly formed Mg with LiBH₄ to produce LiH, MgB₂, and more H₂. researchgate.netmdpi.com The kinetics of this process, particularly the nucleation and growth of MgB₂, can be slow but can be improved by the addition of catalysts. mdpi.comnih.gov

Kinetic and Thermodynamic Tuning for Enhanced Reactivity and Dehydrogenation

Improving the practical applicability of this compound for hydrogen storage hinges on the ability to tune its kinetic and thermodynamic properties. magtech.com.cnresearchgate.netsciopen.com High dehydrogenation temperatures and slow reaction rates are major obstacles that researchers are addressing through various strategies. mdpi.comnih.gov

Kinetic Tuning: Kinetic enhancement focuses on increasing the rate of hydrogen absorption and desorption. This is typically achieved through:

Catalyst Doping: The introduction of catalysts, such as transition metal halides (e.g., NiCl₂, TiCl₃), metal oxides, and rare-earth metal halides, can significantly reduce the activation energy for dehydrogenation. scribd.comuts.edu.aunih.gov These catalysts often work by creating active species in-situ that facilitate the breaking of B-H bonds. uts.edu.au

Nanoconfinement: Scaffolding LiBH₄ within porous materials like carbon or metal oxides can improve kinetics by reducing particle size and preventing agglomeration. researchgate.net This increases the surface area available for reaction.

Mechanical Milling: High-energy ball milling is a common technique used to prepare composite materials, reduce particle size, and introduce defects, all of which can enhance reaction kinetics. magtech.com.cn

Table 2: Summary of Strategies for Tuning LiBH₄ Properties
StrategyExample SystemEffectKey FindingsReference(s)
Reactive Hydride Composite (RHC) 2LiBH₄ + MgH₂Thermodynamic DestabilizationLowers dehydrogenation enthalpy by ~25 kJ/mol H₂ through the formation of MgB₂. mdpi.comscielo.br
Metal Hydroxide Addition LiBH₄ + 3LiOHThermodynamic DestabilizationReduces onset H₂ release temperature to 220 °C via Hδ⁺/Hδ⁻ coupling. rsc.org
Catalyst Doping LiBH₄ + NiCl₂Kinetic EnhancementLowers dehydrogenation temperature to 230-300 °C. scribd.com
Combined Catalyst & Hydroxide (LiBH₄-3LiOH) + NiCl₂Synergistic Kinetic & Thermodynamic TuningOnset H₂ release temperature reduced to 80 °C. rsc.org

By integrating these strategies, significant progress has been made in overcoming the intrinsic limitations of LiBH₄. The combination of thermodynamic destabilization through composite formation and kinetic enhancement via catalysis and nanostructuring offers a promising path toward developing practical hydrogen storage materials based on this compound. mdpi.comnih.gov

Advanced Research Applications and Prospects of Lithium Tetrahydroborate

Lithium Tetrahydroborate in Hydrogen Storage Materials Research

This compound (LiBH₄) has garnered significant attention as a potential hydrogen storage material due to its remarkably high gravimetric (18.5 wt%) and volumetric (121 kg H₂/m³) hydrogen densities. nih.gov However, its practical application is impeded by significant thermodynamic and kinetic challenges, including a high dehydrogenation temperature (above 400 °C) and slow hydrogen release and uptake rates. researchgate.net Furthermore, the formation of stable intermediate compounds, such as Li₂B₁₂H₁₂, can limit the reversibility of the hydrogen storage process. researchgate.net To overcome these obstacles, researchers are exploring several advanced strategies.

Strategies for Thermodynamic Destabilization

2LiBH₄ + MgH₂ ↔ 2LiH + MgB₂ + 4H₂

This destabilization lowers the hydrogenation/dehydrogenation enthalpy by approximately 25 kJ/(mol of H₂) compared to pure LiBH₄. sciengine.com This reduction in enthalpy is predicted to lower the equilibrium pressure of 1 bar to around 225 °C, a significant improvement over pure LiBH₄. sciengine.com

Other destabilizing agents have also been investigated, including various metal hydrides, fluorides, sulfides, and selenides. For instance, systems such as LiBH₄-CaH₂, LiBH₄-CeH₂, and composites with MgF₂, MgS, and MgSe have shown potential for thermodynamic destabilization. acs.org The effectiveness of these additives is dependent on their ability to form stable compounds with the dehydrogenated products.

Destabilization StrategyAdditive/SystemKey FindingsReference(s)
Reactive Hydride Composite MgH₂Reduces dehydrogenation enthalpy by ~25 kJ/(mol of H₂). Lowers the theoretical dehydrogenation temperature. nih.gov, sciengine.com
Reactive Hydride Composite Mg₂NiH₄Concerted dehydrogenation begins at 250 °C with a significantly low enthalpy (ΔH = 15.4 ± 2 kJ mol⁻¹ H₂). frontiersin.org
Element Substitution/Additives MgF₂, MgS, MgSeThese additives can effectively destabilize LiBH₄ by forming stable magnesium compounds upon dehydrogenation. acs.org
Hydroxide-based Destabilization LiOHThe LiBH₄–LiOH system shows hydrogen release at 200 °C, with the 1:3 molar ratio being particularly effective. rsc.org
Light-Enabled Destabilization Photogenerated VacanciesUtilizes light to create vacancies in LiH, which destabilizes the B-H bonds in LiBH₄, enabling hydrogen release under mild conditions. mdpi.com

Approaches for Enhanced Kinetics and Reversibility of Hydrogen Release

Beyond thermodynamics, the slow kinetics of hydrogen release and uptake, along with poor reversibility, are major hurdles. Research in this area focuses on catalytic enhancement and preventing the formation of irreversible byproducts.

Catalyst Doping is a widely explored method to accelerate the kinetics of hydrogen exchange. Various materials have been shown to be effective catalysts, including:

Transition Metals and their Compounds: Nickel (Ni) and its compounds have been shown to improve the dehydrogenation of LiBH₄. acs.org The in-situ formation of Ni₂B during dehydrogenation can act as a catalytic species, weakening the B-H bonds and reducing the activation energy for hydrogen release. researchgate.net

Metal Oxides: Oxides like titanium dioxide (TiO₂) have been used as additives to modify LiBH₄. For example, a composite of LiBH₄ with 25% TiO₂ desorbed 9 wt% hydrogen and could reabsorb 8 wt% hydrogen. acs.org

Rare-Earth Metal Hydrides: These have also been investigated as destabilizing agents that can improve kinetics. nih.gov

A significant challenge to reversibility is the formation of the stable intermediate phase, [B₁₂H₁₂]²⁻, which hinders the rehydrogenation process. researchgate.netresearchgate.net Strategies to overcome this include:

Suppressing Intermediate Formation: Applying a sufficient hydrogen backpressure (e.g., at least 3 bar at 425 °C) during dehydrogenation can suppress the direct decomposition of LiBH₄ and favor the formation of reversible products like MgB₂ in RHCs. acs.org

Catalytic Pathways: The use of certain catalysts can alter the reaction pathway to avoid the formation of these stable boron clusters. researchgate.net

Enhancement ApproachMethod/CatalystKey FindingsReference(s)
Catalyst Doping Nickel (Ni) powderAccelerates dehydrogenation rate. Allows for partial rehydrogenation at 600 °C and 10 MPa. acs.org
Catalyst Doping Titanium Dioxide (TiO₂)LiBH₄ with 25% TiO₂ desorbed 9 wt% H₂ and reabsorbed 8 wt% H₂. acs.org
Catalyst Doping Cerium(III) Sulfide (Ce₂S₃)Reduces initial dehydrogenation temperature by 80 °C. Releases 4.0 wt% H₂ within 3000 s at 400 °C. researchgate.net
Kinetic Enhancement Nanoconfined in Carbon AerogelDehydrogenation rates up to 50 times faster than bulk material at 300 °C. ewadirect.com, bohrium.com
Reversibility Improvement H₂ backpressure in Li-RHCSuppresses direct LiBH₄ decomposition and formation of irreversible byproducts. acs.org

Nanostructure Engineering for Improved Hydrogen Storage Performance

Manipulating the morphology of LiBH₄ at the nanoscale has emerged as a powerful strategy to enhance its hydrogen storage properties. Nanostructuring can simultaneously address thermodynamic and kinetic limitations.

Nanoconfinement involves infiltrating LiBH₄ into porous host materials, such as carbon aerogels, nanofibers, and nanotubes. ewadirect.comacs.org This approach offers several advantages:

Reduced Diffusion Distances: The small particle size within the pores shortens the diffusion path for hydrogen and other species, leading to faster dehydrogenation and rehydrogenation rates. ewadirect.com

Lowered Dehydrogenation Temperature: Nanoconfined LiBH₄ consistently exhibits a lower onset temperature for hydrogen release compared to its bulk form. acs.orgrsc.org For example, when confined in activated carbon nanofibers, the onset dehydrogenation temperature was reduced by 128 °C. acs.org

Suppression of Byproducts: Confinement in pores with sizes around 4 nm has been shown to eliminate the release of toxic diborane (B8814927) (B₂H₆) gas during desorption. acs.org This is a significant step towards improving the safety and reversibility of boron-based hydrides.

Synthesis of Nanomaterials is another key aspect of nanostructure engineering. Methods like ball milling and solvothermal reactions are used to produce LiBH₄ nanoparticles and nanorods. These nanostructures inherently possess a high surface area, which can improve their interaction with hydrogen and catalysts. For instance, LiBH₄ nanorods have demonstrated a lower hydrogen release temperature (by 94 °C) and a higher hydrogen release amount (13 wt% within 40 min at 450 °C) compared to commercial LiBH₄.

Nanostructuring TechniqueHost Material/MorphologyKey ImprovementsReference(s)
Nanoconfinement Activated Carbon Nanofiber (ACNF)Onset dehydrogenation temperature reduced by 128 °C. Suppresses B₂H₆ release. acs.org
Nanoconfinement Porous Hard CarbonSystematic decrease in desorption temperature with decreasing pore size. Elimination of diborane release below 4 nm pore size. acs.org
Nanoconfinement Micro- and Mesoporous Aerogel-like CarbonStarts to desorb hydrogen at 200 °C. Partial rehydrogenation at 100 bar and 300 °C. rsc.org
Synthesis of Nanomaterials LiBH₄ NanorodsOnset hydrogen release at ~184 °C (94 °C lower than commercial). Releases 13 wt% H₂ in 40 min at 450 °C.,
Synthesis of Nanomaterials LiBH₄ Nanoparticles on GrapheneReversibly stores 9.2 wt% H₂ at 300 °C. Prevents formation of stable Li₂B₁₂H₁₂. researchgate.net

This compound as a Solid-State Electrolyte

Beyond hydrogen storage, the ionic conductivity of LiBH₄ has made it a candidate for use as a solid-state electrolyte in all-solid-state batteries. These batteries offer potential advantages in safety and energy density over conventional lithium-ion batteries that use flammable liquid electrolytes.

Ionic Conductivity Enhancement Mechanisms (e.g., Li⁺ mobility)

Pristine LiBH₄ exhibits low ionic conductivity at room temperature. However, it undergoes a phase transition from an orthorhombic to a hexagonal structure at approximately 115 °C, which leads to a dramatic increase in Li⁺ ion mobility and a superionic conductivity of around 10⁻³ S cm⁻¹. nih.gov The primary research goal is to achieve high ionic conductivity at or near room temperature. Several strategies have been developed to enhance Li⁺ mobility:

Anion Substitution: Doping LiBH₄ with lithium halides (LiCl, LiBr, LiI) can stabilize the highly conductive hexagonal phase at lower temperatures. LiI has been shown to be particularly effective, resulting in a conductivity of 1.0 x 10⁻³ S cm⁻¹ at 50 °C. nih.govacs.org

Nanoconfinement and Composites: Mixing LiBH₄ with nanosized, non-conductive oxides like SiO₂, ZrO₂, and MgO can significantly enhance room-temperature ionic conductivity by orders of magnitude. acs.org This enhancement is attributed to the formation of highly conductive interfacial layers between the LiBH₄ and the oxide particles. bohrium.com For example, a composite with 53 v/v % MgO showed a Li-ion conductivity of 2.86 × 10⁻⁴ S cm⁻¹ at 20 °C. acs.org

Formation of Eutectics and New Compounds: Creating mixtures with other compounds can lead to new phases with improved conductivity. For instance, composites with lithium amide (LiNH₂) have shown conductivities as high as 2.0 × 10⁻⁴ S cm⁻¹ at 40 °C. acs.org Mixing with lithium thiophosphate has also yielded electrolytes with high room-temperature conductivity. acs.org

Enhancement MechanismMethod/MaterialAchieved Ionic ConductivityReference(s)
Anion Substitution LiI doping1.0 x 10⁻³ S cm⁻¹ at 50 °C acs.org, nih.gov
Nanoconfinement Mixing with MgO (53 v/v %)2.86 × 10⁻⁴ S cm⁻¹ at 20 °C acs.org,
Nanoconfinement Mixing with ZrO₂ (37 v/v %)3.32 × 10⁻⁴ S cm⁻¹ at 60 °C, bohrium.com, frontiersin.org
Composite Formation Li(BH₄)₀.₇₅(NH₂)₀.₂₅2.0 × 10⁻⁴ S cm⁻¹ at 40 °C acs.org
Composite Formation LiBH₄·xNH₃–Li₂O5.4 × 10⁻⁴ S cm⁻¹ at 20 °C nih.gov

Development and Implementation in All-Solid-State Batteries

The development of LiBH₄-based electrolytes has enabled the fabrication of prototype all-solid-state batteries. A key challenge in implementing these electrolytes is the high interfacial resistance that can form between the LiBH₄ and common cathode materials, such as LiCoO₂. acs.org This resistance can lead to significant capacity loss during cycling.

To address this, researchers have employed strategies such as introducing a thin, protective intermediate layer between the electrolyte and the cathode. For example, a Li₃PO₄ layer has been shown to significantly improve the rate and cycle performance of batteries using a LiBH₄ electrolyte and a LiCoO₂ cathode. acs.org

All-solid-state cells have been successfully constructed and tested using various electrode materials. For instance, a battery with a TiS₂ cathode and a LiBH₄-MgO composite electrolyte was successfully cycled at room temperature for over 30 cycles with 80% capacity retention, after an initial formation cycling at 60 °C. acs.org Another example is a cell with a LiNi₀.₇Mn₀.₁₅Co₀.₁₅O₂ cathode and a LiBH₄-lithium thiophosphate composite electrolyte, which demonstrated good capacity retention at high discharge rates. acs.org

While the stability and long-term cyclability of these batteries still require further improvement, the progress in enhancing the ionic conductivity and mitigating interfacial issues demonstrates the potential of LiBH₄-based materials for the next generation of safe, high-energy-density batteries. acs.orgacs.org

Role in Advanced Inorganic and Materials Synthesis

This compound (LiBH₄) serves as a versatile and reactive precursor in the synthesis of a variety of advanced inorganic materials. Its utility stems from its high reactivity, solubility in ethers, and its role as a source of both hydride ions and boron. ereztech.com This has led to its application in creating materials with desirable properties for electronics, energy storage, and other high-technology fields.

Precursor for Pyrolytic Synthesis of Metal Borides (e.g., MgB₂) and Boron Nitride

Pyrolysis of precursors containing this compound offers a low-temperature route to synthesizing important inorganic materials like magnesium diboride (MgB₂) and hexagonal boron nitride (h-BN). mdpi.comnih.govresearchgate.net

Magnesium Diboride (MgB₂): The superconducting properties of MgB₂ have driven research into accessible synthesis methods. This compound can be used in combination with other reagents to produce MgB₂ at temperatures significantly lower than traditional solid-state reactions, which often require temperatures exceeding 900°C. mdpi.com For instance, milling MgH₂ and LiBH₄, sometimes with catalytic amounts of additives like TiCl₃, and subsequent heating to temperatures between 350°C and 450°C can yield nanometer-sized MgB₂ particles. mdpi.com The decomposition of borohydrides at these reduced temperatures, which can be hundreds of degrees lower than conventional methods, makes them attractive precursors. researchgate.net

Boron Nitride (BN): this compound is also implicated in the synthesis of boron nitride, a material with excellent thermal and chemical stability. nih.gov It can be used to prepare amine-borane complexes, which are known precursors for BN. For example, N-substituted borazines, which can be polymerized and then pyrolyzed at high temperatures to form ceramic-like boron nitride, are accessible through the thermolysis of primary amine-borane complexes. These complexes can be prepared by the reaction of this compound with primary amine salts. scispace.com Other routes involve reacting lithium-containing compounds with boron and nitrogen sources. For example, a process for producing hexagonal boron nitride involves reacting an oxygen-containing boron compound with a nitrogen source in the presence of a lithium-containing dopant at temperatures of at least 1000°C. google.com

Synthesis of Other Complex Metal Borohydrides

This compound is a cornerstone reagent in the synthesis of a wide array of other complex metal borohydrides. nih.govborates.today The most common method is a metathesis (exchange) reaction, typically conducted in a solvent like diethyl ether or through mechanochemical milling. nih.gov In these reactions, LiBH₄ is reacted with a metal halide (e.g., chloride), resulting in the formation of the desired metal borohydride (B1222165) and a lithium halide byproduct, which often precipitates and can be removed by filtration. wikipedia.org

This synthetic strategy has been successfully employed to create a diverse family of borohydrides, including those of transition metals and rare-earth elements. wikipedia.org

Table 1: Examples of Complex Metal Borohydrides Synthesized Using LiBH₄

Target Borohydride Precursors Synthesis Method Reference
Yttrium Borohydride (Y(BH₄)₃) YCl₃, LiBH₄ Mechanochemical milling nih.gov
Zirconium(IV) Borohydride (Zr(BH₄)₄) ZrCl₄, LiBH₄ Metathesis in solvent wikipedia.org
Hafnium(IV) Borohydride (Hf(BH₄)₄) HfCl₄, LiBH₄ Metathesis in solvent wikipedia.org

This method is highly versatile, enabling the synthesis of borohydrides that are of interest for hydrogen storage, as solid-state electrolytes, and as precursors for other advanced materials. nih.gov

Specialized Reagent in Fuel Cell Technologies

Beyond its role as a chemical hydrogen storage material for traditional fuel cells, this compound is being explored as a specialized reagent in advanced fuel cell designs, particularly in direct borohydride fuel cells (DBFCs). researchgate.netwikipedia.org In a DBFC, the borohydride ion (BH₄⁻) is directly oxidized at the anode, which can offer a higher theoretical cell voltage compared to conventional hydrogen fuel cells. researchgate.netwikipedia.org

A significant emerging application is in hybrid electrolyte fuel cells. Research has demonstrated a novel direct borohydride fuel cell that utilizes a ceramic lithium super-ionic conductor (LISICON) film. rsc.orgresearchgate.net This film separates an alkaline anolyte containing the borohydride fuel from an acidic catholyte. rsc.org In this configuration, LiBH₄ (or other borohydrides like NaBH₄ in an alkaline solution) serves as the fuel in the anode compartment. researchgate.netrsc.org The LISICON membrane facilitates the transport of lithium ions while preventing the mixing of the disparate anolyte and catholyte, enabling a high and stable cell voltage of 2.1 V. rsc.orgresearchgate.net This innovative design highlights the role of this compound not just as a fuel source but as a key chemical component enabling novel electrochemical cell architectures.

Emerging Research Directions and Future Outlook

The unique properties of this compound continue to inspire new research avenues aimed at harnessing its potential for advanced energy and materials applications. Current research is focused on sophisticated strategies like multifunctional catalysis and the design of novel composite systems to overcome its inherent limitations, such as slow kinetics and high operating temperatures for hydrogen release.

Multifunctional Catalysis and Interface Engineering

Interface Engineering: Interface engineering has emerged as a powerful strategy to enhance the properties of LiBH₄, particularly its ionic conductivity for applications in all-solid-state batteries. researchgate.netacs.org By creating composites of LiBH₄ with various nanomaterials, such as metal oxides (e.g., Al₂O₃, SiO₂) or boron nitride, a high density of interfaces is generated. researchgate.netacs.orgewadirect.com These interfaces can act as high-conductivity pathways for lithium ions. researchgate.netacs.org

Research has shown that the ionic conductivity of LiBH₄ can be dramatically increased—by several orders of magnitude at room temperature—through interface engineering. researchgate.netrsc.org For example, mixing LiBH₄ with Al₂O₃ powders can increase the room-temperature ionic conductivity to as high as 2 × 10⁻⁴ S cm⁻¹, a 10,000-fold increase over pure LiBH₄. researchgate.net The mechanism is attributed to the disruption of chemical bonds and the formation of a highly mobile lithium-ion conduction layer at the interface. researchgate.netacs.org Solid-state NMR studies on LiBH₄/SiO₂ nanocomposites have revealed that interactions at the interface lead to the formation of highly dynamic silicon-hydride-borohydride and silicon-oxide-lithium bonds, which facilitate fast ion transport. acs.org

Table 2: Enhancement of LiBH₄ Ionic Conductivity through Interface Engineering

Composite System Ionic Conductivity at RT (S cm⁻¹) Enhancement Factor (vs. pure LiBH₄) Reference
LiBH₄-Al₂O₃ ~2 x 10⁻⁴ ~10,000 researchgate.net
LiBH₄/SBA-15 (Silica) ~3 x 10⁻⁵ ~1,000 rsc.org
LiBH₄/BN ~1.15 x 10⁻⁴ (at 40°C) Significant improvement ewadirect.com

Exploration of Novel Composite Systems for Material Enhancement

Building on the principles of interface engineering, researchers are actively exploring a wide range of novel composite systems to enhance the functional properties of this compound. The primary goals are to improve hydrogen storage kinetics and reversibility, and to boost ionic conductivity for electrolyte applications. mdpi.comresearchgate.net

These composites often involve confining LiBH₄ within the pores of a nanostructured host material or mixing it with other reactive compounds. mdpi.combohrium.com

Carbon-Based Composites: High-surface-area carbon materials, such as activated carbon nanofibers and hollow carbon frameworks, are widely used as hosts for LiBH₄. researchgate.netbohrium.com The nanoconfinement within these structures can significantly lower the dehydrogenation temperature and improve cycling stability. bohrium.com The carbon scaffold can also prevent the agglomeration of LiBH₄ particles and provide conductive pathways. researchgate.net

Metal Oxide and Sulfide Composites: Beyond their role in interface engineering for ionic conductivity, metal oxides and other compounds like metal sulfides (e.g., Ce₂S₃) are being explored as catalytic additives in composites. mdpi.com These materials can introduce unique chemical bonding and electronic properties that modify the hydrogen storage characteristics of LiBH₄, such as reducing the dehydrogenation temperature and improving reversibility. mdpi.com

The development of these advanced composites, which integrate multiple modification strategies like nanoconfinement and catalysis, represents a critical direction for overcoming the remaining challenges and unlocking the full potential of this compound in future energy systems. mdpi.com

Integration of Computational and Experimental Methodologies for Material Design

The development of advanced materials based on this compound (LiBH₄) for applications such as solid-state electrolytes and hydrogen storage is increasingly driven by a synergistic approach that combines computational modeling with experimental synthesis and characterization. This integrated methodology accelerates the material discovery process, provides fundamental insights into structure-property relationships, and enables the rational design of materials with tailored functionalities.

Computational methods, particularly Density Functional Theory (DFT), serve as powerful predictive tools. Researchers utilize DFT to investigate the fundamental properties of LiBH₄, including its various crystalline phases (e.g., orthorhombic, hexagonal, and cubic), thermodynamic stability, and electronic structure. scribd.comresearchgate.netaps.orgmaterialsproject.org These calculations can predict the effects of modifications, such as applying strain or introducing substituents, on the material's properties before any experiments are conducted. researchgate.netimist.ma For instance, DFT studies have been employed to calculate the enthalpy of mixing for solid solutions, predicting whether a substitution will stabilize or destabilize a particular phase. mdpi.com

A primary focus of this integrated approach has been to stabilize the high-temperature hexagonal phase of LiBH₄ at room temperature. This phase is highly desirable due to its significantly higher lithium-ion conductivity compared to the room-temperature orthorhombic phase. researchgate.netresearchgate.netresearchgate.net Computational studies have systematically explored the substitution of the [BH₄]⁻ anion with various halides, such as iodide (I⁻), bromide (Br⁻), and chloride (Cl⁻). mdpi.comresearchgate.netresearchgate.net These theoretical investigations predict that such substitutions can lower the phase transition temperature and make the hexagonal structure thermodynamically stable at ambient conditions. researchgate.netrsc.org

These computational predictions are then rigorously tested through experimental validation. The predicted compositions, such as Li(BH₄)₁₋ₓIₓ or Li(BH₄)₁₋ₓBrₓ, are synthesized, often using techniques like ball milling. researchgate.netrsc.orgacs.org The resulting materials are then analyzed using a suite of characterization techniques. Powder X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) are crucial for verifying the crystal structure and measuring the thermodynamic properties and phase transition temperatures. researchgate.netrsc.orgaip.org The experimental findings are then compared directly with the initial computational predictions. For example, studies on the LiBH₄–LiI and LiBH₄–LiBr systems have shown excellent agreement between the DFT-calculated ground state stabilities and the experimentally observed stabilization of the hexagonal phase. researchgate.netresearchgate.netaip.orgunito.it

The CALPHAD (Calculation of Phase Diagrams) method represents a higher level of integration, combining ab initio calculation results with experimental thermodynamic data to construct comprehensive phase diagrams. researchgate.netrsc.orgacs.org This approach has been successfully used to map out the stable composition and temperature ranges for LiBH₄-based solid solutions, providing a complete thermodynamic description of the system. researchgate.netacs.org

High-throughput screening is another powerful computational strategy being integrated into the design of LiBH₄-based materials. osti.govnih.govrsc.org This involves computationally evaluating large libraries of potential dopants or substituents to rapidly identify the most promising candidates for improving specific properties, such as hydrogen storage capabilities or ionic conductivity. rsc.orgnih.gov The top candidates identified through this screening can then be prioritized for experimental synthesis and validation, significantly accelerating the pace of material discovery. creative-biogene.comchemrxiv.org This iterative loop of prediction, synthesis, and characterization allows for the continuous refinement of both computational models and experimental strategies, leading to the rational design of new functional materials. cambridge.org

Table 1: Comparison of Computational and Experimental Data for Halide-Substituted LiBH₄

SystemPropertyComputational PredictionExperimental MeasurementReference
Li(BH₄)₀.₅Cl₀.₅Enthalpy of Mixing (Hexagonal Phase)< -1 kJ/mol- mdpi.com
Li(BH₄)₀.₆Br₀.₄Enthalpy of Mixing (Hexagonal Phase)--1.0 ± 0.2 kJ/mol researchgate.netacs.orgunito.it
LiBH₄–LiIPhase StabilizationPredicts stabilization of hexagonal phase with I⁻ substitution.Confirmed stabilization of hexagonal phase in the range 0.18 ≤ x ≤ 0.60 at room temperature. researchgate.netrsc.orgaip.org
LiBH₄Orthorhombic Lattice Parametersa=7.32 Å, b=4.38 Å, c=6.58 Åa=7.178 Å, b=4.436 Å, c=6.803 Å scribd.comaps.org

This table presents a selection of data where computational predictions have been directly compared with or validated by experimental results.

Table 2: Overview of Integrated Methodologies in LiBH₄ Research

Research GoalComputational MethodExperimental TechniqueKey Finding
Phase Stability of LiBH₄–LiI SystemDensity Functional Theory (DFT)X-Ray Diffraction (XRD), Differential Scanning Calorimetry (DSC)Confirmed that I⁻ substitution stabilizes the high-conductivity hexagonal phase of LiBH₄. researchgate.netrsc.orgaip.org
Thermodynamic Properties of LiBH₄–LiBr SystemDFT, CALPHADXRD, DSCDetermined the full phase diagram and thermodynamic properties, defining the stability range of the hexagonal solid solution. researchgate.netacs.orgunito.it
Effect of Cl⁻ SubstitutionDFT, Thermodynamic ModelingInfrared Spectroscopy, XRDShowed minor effects on thermodynamic stability but provided a validated combined theoretical-experimental approach for studying solid solutions. mdpi.com
Understanding Decomposition PathwaysFirst-Principles Calculations, CALPHAD-Elucidated the role of intermediate compounds like Li₂B₁₂H₁₂ in the dehydrogenation process. cambridge.orgmdpi.com
High-Throughput ScreeningDFTSynthesis, Electrochemical TestingFramework developed to rapidly screen for stable materials, accelerating the design of components like solid-state battery interlayers. nih.govrsc.org

Q & A

Q. What are the established methods for synthesizing high-purity LiBH₄, and how do reaction conditions influence yield and purity?

LiBH₄ is typically synthesized via metathesis reactions, such as the reaction between lithium hydride (LiH) and diborane (B₂H₆) at elevated temperatures. Alternative routes include the reaction of ethyllithium with aluminum borohydride (Al(BH₄)₃) . Mechanochemical synthesis (ball milling) has also been explored to produce LiBH₄ composites, which can reduce decomposition temperatures . Key factors affecting purity include:

  • Solvent choice : Tetrahydrofuran (THF) is preferred for stabilizing intermediates.
  • Temperature control : Exothermic reactions require cooling to avoid side products.
  • Post-synthesis purification : Recrystallization or vacuum drying removes residual solvents .

Q. What safety protocols are critical when handling LiBH₄ in laboratory settings?

LiBH₄ is highly reactive with water, releasing hydrogen gas (H₂), and poses risks of thermal decomposition. Essential precautions include:

  • Storage : Airtight containers under inert gas (argon/nitrogen) at ≤25°C to prevent hydrolysis .
  • Handling : Use gloveboxes with O₂/H₂O levels <1 ppm. Respiratory protection (N95 masks) and anti-static labware are mandatory to mitigate dust explosion risks .
  • Emergency measures : Neutralize spills with dry sand or CO₂ fire extinguishers; avoid water-based suppression .

Q. Which spectroscopic techniques are most effective for characterizing LiBH₄’s structure and bonding?

  • Raman spectroscopy : Identifies B-H stretching modes (~2300 cm⁻¹) and phase transitions under high pressure .
  • Solid-state NMR : ¹¹B and ⁷Li NMR reveal local coordination environments and ion mobility in LiBH₄-based electrolytes .
  • In situ XRD : Tracks structural changes during dehydrogenation, such as the transition from orthorhombic to hexagonal phases at ~110°C .

Advanced Research Questions

Q. How can the reversibility and kinetics of hydrogen release/uptake in LiBH₄ be improved for energy storage applications?

LiBH₄’s high thermodynamic stability (ΔH ≈ 74 kJ/mol H₂) and slow kinetics limit its practicality. Strategies include:

  • Destabilization : Composite systems like LiBH₄–MgH₂ reduce decomposition temperatures to <350°C by forming intermediate phases (e.g., MgB₂) .
  • Catalytic doping : Transition metals (e.g., Ti, Fe) or carbon scaffolds enhance H₂ diffusion rates. For example, TiCl₃-doped LiBH₄ achieves 9 wt% H₂ release at 200°C .
  • Nanoconfinement : Encapsulating LiBH₄ in mesoporous silica (pore size: 5–10 nm) improves cyclability by restricting particle growth .

Q. What computational methods are used to model LiBH₄’s ionic conductivity in solid-state electrolytes?

Density Functional Theory (DFT) simulations predict Li⁺ migration pathways and activation energies. For example:

  • AIMD (Ab Initio Molecular Dynamics) : Reveals Li⁺ hopping between BH₄⁻ tetrahedra in amine-LiBH₄ complexes, with conductivity >1 mS/cm at 25°C .
  • NEB (Nudged Elastic Band) : Calculates energy barriers for Li⁺ diffusion in LiBH₄–LiNH₂ composites, showing a 0.3 eV reduction compared to pure LiBH₄ .

Q. What experimental challenges arise in studying LiBH₄’s decomposition mechanisms, and how are they addressed?

Challenges include:

  • Gas evolution control : Mass spectrometry coupled with thermogravimetric analysis (TGA-MS) quantifies H₂, B₂H₆, and LiH byproducts .
  • Surface passivation : Operando XPS identifies oxide layers that impede H₂ reabsorption, mitigated by protective coatings (e.g., graphene oxide) .
  • Pressure effects : High-pressure DSC (HP-DSC) measures equilibrium pressures during dehydrogenation, critical for designing closed-loop systems .

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